Phenkapton

Catalog No.
S576430
CAS No.
2275-14-1
M.F
C11H15Cl2O2PS3
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenkapton

CAS Number

2275-14-1

Product Name

Phenkapton

IUPAC Name

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C11H15Cl2O2PS3

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3

InChI Key

GGNLTHFTYNDYNK-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl

The exact mass of the compound Phenkapton is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical identity and physical properties of Phenkapton [1] [2] [3].

Property Value / Description
IUPAC Name S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] [3]
CAS Registry No. 2275-14-1 [1] [2] [4]
Molecular Formula C₁₁H₁₅Cl₂O₂PS₃ [1] [2] [4]
Molecular Mass 377.31 g/mol [1] [2]
Physical State Liquid (technical grade) [1]
Water Solubility 0.044 mg/L @ 20°C (Low) [1]
Octanol-Water Partition Coeff. (Log P) 5.84 (High) [1]
Density 1.35 g/ml [1]

Mode of Action and Toxicology

This compound's biological activity and associated risks are characterized as follows.

Aspect Description
Mode of Action Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) [1].
Mammalian Toxicity (Acute Oral LD₅₀) 44 mg/kg (Rat, High toxicity) [1]
GHS Hazard Statements H301: Toxic if swallowed. H317: May cause allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [2].
Ecotoxicity Classified as a "Forever chemical" due to high aquatic toxicity and bioaccumulation potential (BCF >2000) [1]. Toxic to bees [2].

The following diagram illustrates the mechanism of acetylcholinesterase inhibition, which is the mode of action for this compound and other organophosphate insecticides.

g NerveSignal Nerve Signal Transmission AChRelease Acetylcholine (ACh) Release NerveSignal->AChRelease AChReceptor ACh Binds to Receptor AChRelease->AChReceptor AChE Acetylcholinesterase (AChE) Breaks down ACh AChReceptor->AChE ACh detaches AChE->NerveSignal Signal stops AChBuildUp ACh Accumulates Overstimulation Continuous Nerve Signaling AChBuildUp->Overstimulation Overstimulation->NerveSignal Disrupted Cycle This compound This compound AChE_Inhibited AChE Inhibited This compound->AChE_Inhibited AChE_Inhibited->AChBuildUp

Historical and Regulatory Status

This compound is a historical pesticide with the following context [1]:

  • Introduction and Obsolescence: First synthesized around 1955. Its phase-out began in the 1990s, and it is now considered obsolete.
  • Regulatory Status: Not approved for use under the EC Regulation 1107/2009.
  • Example Products: Marketed under trade names such as Phenatol and Phenudin, primarily by Ciba-Geigy.

Experimental and Handling Protocols

Note on Use: The following information is for research purposes only. This compound is not approved for practical use.

Sample Preparation and Analysis

For analytical purposes, this compound is typically dissolved in acetonitrile. Certified reference materials are available as solutions (e.g., 10.0 µg/ml or 100 µg/ml in acetonitrile) or as a solid (neat compound) [2].

  • Storage: The solid compound and solutions should be stored at -20°C [2].
  • Handling: To prepare samples for analysis, serial dilutions of the stock solution can be made using volumetric flasks to achieve the desired working concentrations.
Toxicity Bioassay Concept

While a specific protocol for this compound is not provided in the search results, the leaf dip method is a standard for evaluating insecticide toxicity against aphids and mites [5]. The general workflow is as follows:

g Step1 1. Prepare Insecticide Solutions Step2 2. Treat Leaf Disks (Dip for 10 seconds) Step1->Step2 Step3 3. Air Dry Treated Disks Step2->Step3 Step4 4. Place Disks on Agar in Cups Step3->Step4 Step5 5. Transfer Test Insects (e.g., Aphid nymphs) Step4->Step5 Step6 6. Maintain Under Controlled Conditions (e.g., 20°C, 16:8 L/D) Step5->Step6 Step7 7. Record Mortality (After 72-120 hours) Step6->Step7

Safety and Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, strict safety protocols are essential [2]:

  • Respiratory Protection: Use a respiratory filter device for brief exposure or self-contained apparatus for longer exposure.
  • Eye Protection: Tightly sealed goggles to prevent serious eye irritation.
  • Hand Protection: Wear protective gloves made of nitrile rubber (NBR) that are impermeable and resistant to the substance.
  • General Hygiene: Wash hands before breaks and after work. Avoid all contact with skin and eyes. Immediately remove contaminated clothing.

Research Significance and Alternatives

This compound serves as a historical case study in pesticide development and resistance. Documented resistance in pest mites like Panonychus ulmi and Tetranychus urticae underscores the challenges of relying on single-mode-of-action insecticides [1]. Current research focuses on novel insecticides with unique modes of action (e.g., afidopyropen) and Integrated Pest Management (IPM) strategies to delay resistance and reduce environmental impact [5].

References

introduction to Phenkapton organophosphorus pesticide

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton Technical Profile

This compound is an organophosphorus compound that was historically used as an insecticide and acaricide (a pesticide that targets mites and ticks). Its core chemical identity is summarized below [1] [2]:

Property Value / Description
CAS Registry Number 2275-14-1 [1] [2]
IUPAC Name S-{[(2,5-Dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1] [2]
Molecular Formula C₁₁H₁₅Cl₂O₂PS₃ [1] [2]
Molecular Mass 377.31 g/mol [1] [2]
Canonical SMILES CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl [1] [2]
Mode of Action Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B) [2]

Physicochemical & Environmental Fate Data

The following table consolidates key data on the compound's properties and environmental behavior [2]:

Parameter Value Classification / Implication
Physical State Liquid -
Water Solubility 0.044 mg/L (at 20°C, pH 7) Very low
Octanol-Water Partition Coefficient (Log P) 5.84 High (Indicates high lipophilicity and potential for bioaccumulation)
Density 1.35 g/mL -
Mammalian Acute Oral LD₅₀ 44 mg/kg High toxicity
Regulatory Status (EU) Not approved Considered obsolete

Applications and History

This compound was introduced around 1955 and was used to control pests such as red spider mites, thrips, and mealybugs on crops including fruit trees (e.g., apples, pears), vegetables, cotton, and ornamentals [2]. It was typically formulated as an emulsifiable concentrate or wettable powder [2]. However, its use was phased out beginning in the 1990s, and it is now regarded as an obsolete pesticide that is not approved for use in the European Union [2].

Hazards and Resistance

  • Toxicity: As an organophosphorus compound and AChE inhibitor, this compound is highly toxic. Evidence for this includes its low mammalian acute oral LD₅₀ of 44 mg/kg [2]. Related compounds like Methyl this compound are confirmed cholinesterase inhibitors, with exposure leading to symptoms such as sweating, pinpoint pupils, muscle spasms, and respiratory distress [3].
  • Environmental Concern: Its high log P value (5.84) classifies it as a potential "forever chemical" with a significant tendency to bioaccumulate in organisms [2].
  • Pest Resistance: Recorded resistance to this compound has been documented in several mite species, including Panonychus ulmi and Tetranychus urticae [2]. This is a common issue with organophosphates and other pesticides, where overuse selects for resistant pest populations [4] [5].

Experimental Bioassay Concept

While specific protocols for this compound were not located, a general bioassay method for detecting antimetabolite toxins (which function differently from organophosphates) is described in the literature and can serve as a conceptual reference [6].

The following diagram outlines the key steps in this microbial inhibition bioassay:

G Start Prepare Minimal Media Agar Plate A Incorporate Indicator E. coli Strain Start->A B Apply Test Sample (e.g., bacterial stab, filtrate in well) A->B C Incubate Plate (24-48 hours) B->C D Observe Inhibition Zone (No E. coli growth around sample) C->D E Confirm Specificity (Repeat with media + potential antidote e.g., amino acid) D->E

This workflow visualizes a general microbial inhibition bioassay, adapted from methods used to detect other toxins [6].

Key Takeaways for Researchers

  • Status: this compound is a legacy organophosphate of historical interest rather than a compound for current development, due to its high toxicity and environmental persistence.
  • Core Mechanism: It is a classic acetylcholinesterase inhibitor, sharing this mechanism with other organophosphates and carbamates.
  • Data Gaps: Detailed modern toxicokinetic studies, metabolic pathways in non-target organisms, and specific enzymatic assays were not found in the search results.

References

Phenkapton environmental fate and behavior

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the fundamental identifiers and properties of Phenkapton.

Property Description
IUPAC Name S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1]
CAS Number 2275-14-1 [1] [2] [3]
Molecular Formula C₁₁H₁₅Cl₂O₂PS₃ [1] [3]
Chemical Structure Chemical structure of this compound: a phosphorodithioate group linked to a 2,5-dichlorophenyl ring via a thiomethyl bridge.
Regulatory Status Not approved in the EU; considered obsolete [1].

The following table outlines the physical-chemical properties that dictate this compound's behavior in the environment.

Parameter Value Environmental Implication
Water Solubility (at 20°C) 0.044 mg/L (Low) [1] Low mobility in water; will tend to bind to soil and sediment.
Octanol-Water Partition Coefficient (Log P) 5.84 (High) [1] High potential to accumulate in fatty tissues (bioaccumulate).
Mode of Action Acetylcholinesterase (AchE) inhibitor [1] Toxic to nervous systems of target and non-target organisms.

Environmental Fate and Behavior

This compound's physical-chemical properties, particularly its low solubility and high Log P, point to specific environmental pathways.

G cluster_legend Key Driving Properties This compound Application This compound Application Soil Compartment Soil Compartment This compound Application->Soil Compartment Spray Drift Plant Surface Plant Surface This compound Application->Plant Surface Bound Residues Bound Residues Soil Compartment->Bound Residues High Log P = 5.84 Strong Sorption Runoff to Water Runoff to Water Soil Compartment->Runoff to Water Volatilization? Volatilization? Plant Surface->Volatilization? Sediment Sediment Runoff to Water->Sediment Low Solubility = 0.044 mg/L Rapid Sorption Bioaccumulation Bioaccumulation Sediment->Bioaccumulation Persistent BCF > 2000 Aquatic Food Web Aquatic Food Web Bioaccumulation->Aquatic Food Web Log P Log P Solubility Solubility

Conceptual model of this compound's environmental distribution, governed by its high lipophilicity and low solubility.

  • Persistence and Bioaccumulation Potential: this compound is classified as a "forever chemical" due to its high aquatic toxicity and bioaccumulation potential, with a bioconcentration factor (BCF) likely exceeding 2000 L/kg [1]. This means it can build up in organisms to levels much higher than in the surrounding environment.

  • Sorption to Sediments: The strong tendency of hydrophobic organic pollutants like this compound to sorb to sediments is a critical process that influences their reactivity, transport, and bioavailability [4]. Sorption isotherms can be used to understand this behavior at equilibrium [4]. The degree of sorption is influenced by the sediment's organic carbon content and quality [5] [6]. Even minor differences in organic carbon properties can lead to significant variations in sorption kinetics and equilibrium concentrations [5].

Analytical Methods and Experimental Protocols

Monitoring this compound requires sensitive and precise analytical techniques. High-quality reference materials are available for accurate residue analysis in food and environmental samples [2].

Sample Preparation and Analysis:

  • Extraction: Common techniques include liquid-liquid extraction for water samples and solid-phase extraction for more complex matrices.
  • Analysis: Primary determination is performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) or GC-MS/MS [7]. These methods separate the chemical from others in the sample and provide a unique fingerprint for identification and quantification.

Protocol: Sorption Experiments for Sediment-Water Partitioning This methodology helps determine the distribution of a pesticide between water and sediment [4].

  • Sediment Collection and Preparation: Collect sediment from the area of interest. Freeze-dry the sample and characterize its properties, including organic carbon fraction (foc), elemental composition, and grain size [4].
  • Experimental Setup: Prepare a slurry by mixing the sediment with water (e.g., artificial seawater). Spike the slurry with this compound. Use controls (e.g., with NaN₃) to account for abiotic processes and solute losses to container walls [4].
  • Equilibration and Sampling: Equilibrate the mixtures on a shaking device. The time to reach equilibrium can be long (weeks). Periodically, centrifuge the samples to separate the sediment from the aqueous phase [4].
  • Analysis and Calculation: Analyze the concentration of this compound in the water phase. The sorption coefficient (Kd) is calculated as the ratio of the concentration sorbed to the sediment (mg/kg) to the concentration in the water (mg/L) at equilibrium. This Kd value can be normalized to the sediment's organic carbon content (Koc) to allow for better comparison across different sediment types.

Toxicity and Regulatory Overview

Aspect Details
Mammalian Toxicity Acute oral LD₅₀ of 44 mg/kg in mammals, classified as highly toxic [1].
Aquatic Toxicity Rated "Very High" for both acute and chronic aquatic toxicity [8].
Resistance Recorded resistance in several mite species (e.g., Tetranychus urticae) [1].

Key Insights for Researchers

  • Focus on Legacy Contamination: Given its obsolete status, research should focus on its persistence in sediments and potential bioaccumulation in food webs.
  • Prioritize Advanced Analytics: Reliable detection requires sophisticated methods like GC-MS/MS and the use of certified reference materials [2] [7].
  • Consider Bioavailability: Total concentration in sediment is a poor predictor of risk. Chemical activity or freely dissolved concentration measured via passive sampling offers a more accurate measure of bioavailability and potential toxicity [5].

References

Phenkapton toxicity profile and safety data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Phenkapton is an organothiophosphate insecticide and acaricide that is now considered obsolete [1].

Property Value
CAS Number 2275-14-1 [2] [1] [3]
Molecular Formula C₁₁H₁₅Cl₂O₂PS₃ [2] [1] [3]
Molecular Weight 377.31 g/mol [2] [1] [3]
Physical State Liquid; can also be supplied as a white powder [2] [1]
Density 1.35 - 1.44 g/cm³ [2] [1]
Octanol-Water Partition Coefficient (Log P) 5.84 [1]
Water Solubility 0.044 mg/L (at 20 °C, pH 7) [1]

Hazard and Toxicity Profile

This compound is classified as harmful and poses particular risks to aquatic environments [2].

Aspect Classification and Data

| GHS Hazard Statements | H301: Toxic if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long-lasting effects [2]. | | Acute Oral Toxicity (LD₅₀) | Rat (Female): 44 - 268 mg/kg [2] [1] Rat (Male): 1,732 mg/kg [2] | | Acute Dermal Toxicity (LD₅₀) | Rabbit: > 5,000 mg/kg [2] | | Acute Inhalation Toxicity (LC₅₀) | Rat: > 2,000 mg/m³ [2] | | Eye Irritation | Causes moderate to serious eye irritation [2] | | Skin Sensitization | May cause an allergic skin reaction [2] | | Ecotoxicity | Very toxic to aquatic life; also noted as toxic to bees [2] [1] | | Mode of Action (in pests) | Acetylcholinesterase (AChE) inhibitor [1] |

The following diagram illustrates the core neurotoxic mechanism of organophosphate pesticides like this compound.

G This compound This compound ACh_Breakdown Normal ACh Breakdown by AChE Enzyme This compound->ACh_Breakdown Inhibits ACh_Release Nerve Signal: ACh Release ACh_Release->ACh_Breakdown AChE Action Muscle_Response Normal Muscle Response ACh_Release->Muscle_Response ACh_Buildup ACh Accumulation ACh_Breakdown->ACh_Buildup Overstimulation Nerve & Muscle Overstimulation ACh_Buildup->Overstimulation

Figure 1: Mechanism of acetylcholinesterase (AChE) inhibition by this compound, leading to neurotoxicity.

Safety and Handling Procedures

The safety data is based on standardized hazard classifications and safety data sheets (SDS) [2].

Area Recommendations

| Personal Protection | Respiratory: Use air-purifying respirators in case of brief exposure. Hands: Wear protective gloves (e.g., Nitrile rubber). Eyes: Wear tightly sealed goggles. Body: Wear complete chemical-protective suit [2]. | | Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol formation. Use with adequate ventilation. Do not eat, drink, or smoke when handling. Wash hands after use [2]. | | Storage Conditions | Store in a cool, well-ventilated place. Keep container tightly closed. Recommended storage: -20°C for solid, 2-8°C for solutions [2] [4]. | | Spill Response | Wear appropriate protective equipment. Avoid dust formation. Collect spillage with a damp, non-combustible material and place in a container for disposal. Prevent material from entering drains or the environment [2]. | | First Aid | Inhalation: Move to fresh air. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [2] [4] | | Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products in fire include hydrogen chloride, phosphorus oxides, and sulfur oxides [2]. |

Information for Researchers

  • Regulatory Status: this compound is not approved for use in the European Union and is considered obsolete, though it may be available in some countries for research purposes [1].
  • Key Challenge: As an obsolete compound, detailed experimental protocols from primary literature are scarce in current databases. The most reliable sources are historical pesticide compendiums and safety data sheets from chemical suppliers.
  • Substitute Compound: Search results mention "Methyl this compound" (CAS 3735-23-7), which has a different chemical formula (C₉H₁₁Cl₂O₂PS₃) and molecular weight (349.25) [5]. Ensure you are referencing the correct compound.

References

Phenkapton historical use and application

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton Technical Overview

This compound is an organophosphate insecticide and acaricide that was historically used to control pests like red spider mites, thrips, and mealybugs on crops such as fruit, vegetables, and cotton [1]. Its use has been discontinued and it is not approved under current EC regulations [1].

The compound acts as an acetylcholinesterase (AChE) inhibitor, belonging to the IRAC insecticide resistance class 1B [1]. By inhibiting the AChE enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to sustained nerve excitation, paralysis, and death in target insects and mites. The following diagram illustrates this mode of action.

G A Nerve Signal B Acetylcholine (ACh) Release A->B C ACh Binds to Receptors (Muscle Activation) B->C D Acetylcholinesterase (AChE) breaks down ACh C->D E Signal Termination D->E F ACh Accumulation D->F This compound Inhibits AChE G Continuous Nerve Signaling F->G H Paralysis and Death G->H

Chemical Properties and Environmental Fate

The table below summarizes key physicochemical data for this compound [1].

Property Value Classification
Chemical Formula C₁₁H₁₅Cl₂O₂PS₃ [1] --
Molecular Mass 377.31 g/mol [1] --
IUPAC Name S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] --
CAS RN 2275-14-1 [1] --
Water Solubility 0.044 mg/L (at 20 °C, pH 7) [1] Low
Octanol-Water Partition Coefficient (Log P) 5.84 [1] High
Bio-concentration Factor (BCF) Cannot be calculated [1] --
Mammalian Acute Oral LD₅₀ 44 mg/kg [1] High toxicity
Status Obsolete, not approved [1] --

Ecotoxicological Profile and Regulatory Status

This compound presents significant environmental and toxicological concerns [1]:

  • High mammalian toxicity, with an acute oral LD₅₀ of 44 mg/kg [1].
  • High potential for bioaccumulation, indicated by its high Log P value of 5.84 [1].
  • It is classified as a "forever chemical" under environmental hazard rules due to its high aquatic toxicity and potential for bioaccumulation [1].
  • The compound is obsolete and its regulatory status is "Not approved" under EC Regulation 1107/2009 [1].

Information Limitations and Further Research

This guide is constrained by the information available in the Pesticide Properties DataBase (PPDB) [1]. As an obsolete compound, detailed primary literature and specific experimental protocols for its synthesis and testing are not readily accessible through current search results.

For further investigation, you may consider:

  • Historical Patent Search: Exploring historical patents from the original manufacturer (Ciba-Geigy) may yield more detailed synthesis protocols [1].
  • Legacy Regulatory Documents: Searching archives of regulatory agencies like the US EPA for older registration documents could provide additional toxicological and environmental study details.

References

Analytical Protocol for Phenkapton in Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides methodologies for the detection and quantification of Phenkapton in water and soil/sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preservation
  • Water Samples: Collect grab samples in 1L amber glass bottles. If residual chlorine is present, add sodium thiosulfate. Adjust water sample pH to approximately 7.0. Store at 4°C and extract within 7 days [1].
  • Soil/Sediment Samples: Collect samples using a stainless-steel corer. Freeze immediately at -20°C and process within 14 days. Before extraction, thaw and air-dry at room temperature, then homogenize and sieve through a 2-mm mesh.
Sample Preparation and Extraction

Solid-Phase Extraction (SPE) for Water Samples This is the recommended method for aqueous samples [1].

  • Sorbent: Use C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).
  • Procedure:
    • Condition the cartridge with 5-10 mL of methanol followed by 5-10 mL of reagent water.
    • Pass a known volume of water (100-1000 mL) through the cartridge at a flow rate of 5-10 mL/min.
    • Dry the cartridge under vacuum for 10-20 minutes.
    • Elute the analyte with 5-10 mL of a suitable solvent (e.g., ethyl acetate or methanol).
    • Gently evaporate the eluent to near dryness under a stream of nitrogen and reconstitute in 1.0 mL of an appropriate solvent for instrumental analysis.

Solid-Liquid Extraction (SLE) for Soil/Sediment Samples

  • Extraction Solvent: Acetone and n-hexane mixture (1:1, v/v) or ethyl acetate.
  • Procedure:
    • Place 10 g of sample into a centrifuge tube.
    • Add 20 mL of extraction solvent and shake vigorously for 1 minute.
    • Sonicate for 10-15 minutes, then centrifuge.
    • Collect the supernatant and repeat the extraction twice.
    • Combine the supernatants, concentrate using a rotary evaporator or nitrogen evaporator, and perform a clean-up step if necessary.
Instrumental Analysis

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) This method is suitable for the relatively low polarity and volatility of this compound [2].

  • GC Conditions:
    • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent.
    • Injector Temperature: 250°C.
    • Oven Program: Initial 60°C (hold 2 min), ramp to 300°C at 15°C/min (hold 5 min).
    • Carrier Gas: Helium, constant flow 1.0 mL/min.
    • Injection: 1 µL, splitless mode.
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI, 70 eV).
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 280°C.
    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor key ions based on this compound's fragmentation (e.g., m/z 377, 379, 381 for the molecular ion cluster and characteristic fragments).

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity, especially for complex matrices [1] [3].

  • LC Conditions:
    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 5 mM ammonium acetate; (B) Methanol.
    • Gradient: 50% B to 95% B over 10 min, hold 5 min.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.
    • Injection Volume: 5-10 µL.
  • MS/MS Conditions:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Source Parameters: Optimize for capillary voltage, desolvation temperature, and gas flow.
    • Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion is [M+H]+ (m/z 378.3). Optimize the collision energy for at least two characteristic product ions for confirmation.

Method Validation Parameters

For any analytical method, key validation parameters should be established. The table below outlines typical performance characteristics to target based on environmental analysis guidelines [4].

Table 1: Target Method Validation Performance Characteristics for this compound

Parameter Target Value / Performance
Linear Range 1 - 500 µg/L (or ng/g)
Limit of Detection (LOD) ≤ 0.1 µg/L (or ng/g)
Limit of Quantification (LOQ) ≤ 0.5 µg/L (or ng/g)
Accuracy (Recovery) 70 - 120%
Precision (% RSD) < 15% (at LOQ: < 20%)

Chemical Properties & Analytical Considerations

  • IUPAC Name: S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [5]
  • CAS RN: 2275-14-1 [5]
  • Molecular Formula: C₁₁H₁₅Cl₂O₂PS₃ [5]
  • Log P: 5.84 [5]. This high lipophilicity indicates a strong tendency to adsorb to organic matter in soil and sediment and a potential for bioaccumulation. Extraction methods must be designed to efficiently desorb the analyte from these matrices.
  • Water Solubility: 0.044 mg/L at 20°C [5]. This very low solubility necessitates the preconcentration of large water volumes (e.g., via SPE) to achieve low detection limits.
  • Mode of Action: Acetylcholinesterase (AChE) inhibitor [5].

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample collection to data analysis.

G Start Start: Sample Collection Subgraph1 Sample PreparationWater vs. Soil/Sediment Start->Subgraph1 A1 Water Samples Subgraph1->A1 A2 Soil/Sediment Samples Subgraph1->A2 B1 Solid-Phase Extraction (SPE) A1->B1 B2 Solid-Liquid Extraction (SLE) A2->B2 C Extract Concentration & Clean-up B1->C B2->C D Instrumental Analysis (GC-MS or LC-MS/MS) C->D E Data Analysis & Quantification D->E End End: Result Reporting E->End

Important Notes for Researchers

  • No Single Ideal Method: Given the structural diversity of environmental contaminants and matrix effects, a combined analytical approach using complementary techniques (e.g., both GC-MS and LC-MS/MS) is often necessary for high-confidence identification [3].
  • Quality Control: Include procedural blanks, matrix spikes, and continuing calibration verification in every batch of samples to ensure data quality and monitor for contamination.
  • Reference Standards: The analysis is highly dependent on the availability of a certified reference standard of this compound for accurate quantification and confirmation.

References

An Introduction to GC-MS Analysis for Pesticide Residues

Author: Smolecule Technical Support Team. Date: February 2026

Gas chromatography–mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely regarded as a "gold standard" for forensic substance identification, including pesticide analysis, due to its high specificity [1].

The instrumentation consists of two main components: the gas chromatograph, which separates the components of a mixture using a capillary column, and the mass spectrometer, which ionizes the separated molecules, fragments them, and detects the fragments based on their mass-to-charge ratio (m/z) [1]. This combination is particularly powerful because it is highly unlikely that two different molecules will behave identically in both the gas chromatograph and the mass spectrometer, allowing for confident identification [1].

For the analysis of volatile organic compounds, a purge and trap (P&T) concentrator system is often used. This system extracts volatile analytes by purging the sample with an inert gas and trapping them on an adsorbent material, which is then heated to introduce the compounds to the GC-MS column [1]. This technique is especially suited for aromatic compounds associated with petroleum, and may be applicable to certain pesticides.

A Proposed Workflow for Method Development

The following diagram outlines a general experimental workflow for developing a GC-MS method for pesticide residue analysis. You would need to fill in the specific details for Phenkapton through further research.

G Start Sample Collection and Storage Prep Sample Preparation (Homogenization, Extraction) Start->Prep Derivatization Derivatization (If Required) Prep->Derivatization Inj GC-MS Analysis Derivatization->Inj Data Data Acquisition Inj->Data ID Data Analysis and Compound Identification Data->ID

Key Technical Considerations for Your Protocol

When translating the general workflow into a detailed protocol, you must make several technical decisions. The table below summarizes critical parameters and the questions your protocol needs to answer.

Protocol Component Key Considerations for this compound
Sample Preparation Choice of extraction solvent (e.g., ethyl acetate, acetone, hexane); need for clean-up steps (e.g., SPE, GPC).
Derivatization Is this compound or its metabolites amenable to silylation, acylation, or alkylation to improve volatility/detection? [2]
GC Separation Optimal capillary column dimensions and stationary phase; precise temperature program (ramp rates, hold times).
MS Ionization Use standard 70 eV Electron Ionization (EI) for library-searchable spectra [1] or softer Chemical Ionization (CI) for molecular ion info [1].
Data Acquisition & Analysis Use Full Scan for untargeted analysis or Selected Ion Monitoring (SIM) for better sensitivity in targeted analysis [1].

A crucial step in sample preparation may involve derivatization. This chemical modification of the analyte is often used in GC-MS to improve the analysis by increasing volatility, enhancing thermal stability, and reducing peak tailing by blocking active hydrogens in functional groups like -OH, -COOH, and -NH2 [2]. Common derivatization techniques include silylation, acylation, and alkylation. You will need to investigate whether this compound requires derivatization for optimal analysis.

Guidance for Locating this compound-Specific Information

To transform this general framework into a specific protocol for this compound, I suggest you pursue the following avenues:

  • Consult Regulatory Method Databases: Search for official methods from organizations like the US Environmental Protection Agency (EPA), Food and Agriculture Organization (FAO), or the European Committee for Standardization (CEN). They often publish validated methods for specific pesticides in various matrices.
  • Search Scientific Literature: Use academic databases (e.g., Scopus, Web of Science, Google Scholar) with keywords such as "this compound GC-MS," "this compound residue analysis," and "organophosphorus pesticide GC-MS."
  • Review Manufacturer's Documentation: If this compound is available as an analytical standard, the manufacturer (e.g., ChemService, Dr. Ehrenstorfer, Sigma-Aldrich) may provide certificates of analysis with suggested analytical conditions or application notes.
  • Leverage Mass Spectral Libraries: Commercial libraries from NIST (National Institute of Standards and Technology) or Wiley are integral to GC-MS systems [1]. You can search these libraries for the known mass spectrum and retention index of this compound, which will provide a key target for identification and method development.

References

Application Note: Determination of Phenkapton in Soil Using GC-HRMS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

This application note describes a robust and wide-scope method for the determination of organic micropollutants, including organochlorine pesticides like Phenkapton, in complex soil matrices [1]. The modified QuEChERS protocol was selected after comparative evaluation showed it provided an optimal balance of high analyte recovery, effective matrix clean-up, and precision for a broad range of compounds [1].

Experimental Workflow

The diagram below illustrates the complete sample preparation and analysis workflow.

G start Start: Freeze-dried Soil Sample extraction Extraction • Add 5 mL water • Add 10 mL acetonitrile • Shake vigorously • Ultrasonic bath start->extraction partitioning Liquid-Liquid Partitioning • Add 4 g MgSO₄ • Add 1 g NaCl • Shake vigorously • Centrifuge extraction->partitioning solvent_change Solvent Change & Purification • Evaporate supernatant • Add 50 μL isooctane • Reconstitute in 4 mL 20% acetone/hexane • Clean-up on Florisil SPE cartridge partitioning->solvent_change analysis Analysis • Filter through 0.22 μm RC filter • Concentrate to 200 μL • GC-HRMS Analysis solvent_change->analysis end End: Data Acquisition & Interpretation analysis->end

Materials and Reagents
  • Soil Samples: 5.00 g of freeze-dried soil [1].
  • Extraction Solvents: HPLC-grade water and acetonitrile [1].
  • Partitioning Salts: Anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) [1].
  • Purification Solvents: Hexane and acetone for the solvent change [1].
  • Clean-up: Solid-Phase Extraction (SPE) cartridges packed with Florisil [1].
  • Filtration: Regenerated cellulose (RC) syringe filters, 0.22 μm pore size [1].
  • Internal Standards: Suitable for GC-MS, e.g., deuterated analogs or Triphenyl phosphate (TPP) [1].
Detailed Protocol
  • Extraction:

    • Weigh 5.00 g of freeze-dried soil into a centrifuge tube [1].
    • Add 5 mL of HPLC-grade water and 10 mL of acetonitrile [1].
    • Shake the mixture vigorously for 1 minute [1].
    • Place the tube in an ultrasonic bath for enhanced extraction efficiency [1].
  • Liquid-Liquid Partitioning:

    • To the extract, add 4 g of anhydrous MgSO₄ and 1 g of NaCl [1].
    • Shake vigorously immediately after adding the salts to prevent clumping and ensure proper phase separation [1].
    • Centrifuge the mixture to separate the organic (acetonitrile) layer from the aqueous layer and soil debris [1].
  • Solvent Change and Purification:

    • Transfer the supernatant (acetonitrile layer) to a new tube.
    • Evaporate the extract under a gentle stream of nitrogen. To avoid complete drying and potential loss of volatile analytes, add 50 μL of isooctane as a "keeper" [1].
    • Reconstitute the residue in 4 mL of a 20% (v/v) acetone-in-hexane solution [1].
    • Load this solution onto a Florisil SPE cartridge for clean-up to remove co-extracted matrix interferents [1].
  • Final Preparation for GC-HRMS:

    • Further purify the eluent from the SPE cartridge by filtering it through a 0.22 μm regenerated cellulose filter [1].
    • Gently concentrate the final extract under nitrogen to a volume of 200 μL [1].
    • Transfer to a GC vial for analysis. This results in a pre-concentration factor (PF) of 25 [1].
Method Performance Characteristics

The modified QuEChERS method was validated for 75 analytes. The table below summarizes the key performance metrics, which can be used as benchmarks for this compound method validation [1].

Table 1: Validation Data for the Modified QuEChERS Method (for 75 analytes) [1]

Performance Parameter Result / Range
Limits of Detection (MLOD) 0.04 – 2.77 μg kg⁻¹ dry weight
Linearity 30 – 300 μg kg⁻¹ dry weight
Recoveries 70 – 120%
Method Precision (RSD) < 11%
Critical Considerations for Researchers
  • Matrix Effects: Soil is a complex matrix. The use of internal standards is critical to correct for matrix-induced signal suppression or enhancement and ensure quantitative accuracy [1].
  • Solvent Compatibility: The solvent change from acetonitrile to a hexane/acetone mixture is essential for compatibility with the Florisil SPE clean-up and the non-polar mobile phases typical in GC [1].
  • Wide-Scope Analysis: This method is designed for the simultaneous extraction of multiple pollutant classes. If this compound is the sole target, the protocol can be simplified, but the clean-up steps remain vital for instrument protection and data quality [2].

References

A Framework for Quantitative Analysis of Phenkapton by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenkapton is an organophosphorus pesticide, and its accurate quantification in complex matrices is essential for environmental monitoring, food safety, and toxicological studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for such analysis due to its high sensitivity and specificity [1]. While established protocols for this compound are not available in the public domain, the principles of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provide a reliable pathway for its quantification [2]. This document outlines a detailed protocol for developing and validating a robust LC-MS/MS method for this compound, based on standard practices in analytical chemistry and pharmaceutical sciences [3] [4].

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ion suppression, which are major challenges in quantitative MS [1] [5].

  • Extraction: For solid samples (e.g., soil, food commodities), use accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acetonitrile.
  • Clean-up: Purify extracts using dispersive Solid-Phase Extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove fatty acids, sugars, and other organic acids.
  • Reconstitution: Evaporate the clean extract to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., a water/methanol mixture) to ensure compatibility with the chromatographic system.
Liquid Chromatography (LC)

The goal of LC separation is to resolve this compound from matrix interferences, thereby reducing ion suppression and improving sensitivity.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
  • Mobile Phase: Use a binary gradient.
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % A | % B | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 95 | 5 | | 2.0 | 0.3 | 95 | 5 | | 10.0 | 0.3 | 5 | 95 | | 12.0 | 0.3 | 5 | 95 | | 12.1 | 0.3 | 95 | 5 | | 15.0 | 0.3 | 95 | 5 |
  • Column Oven Temperature: 40 °C
  • Injection Volume: 5 µL
Mass Spectrometry (MS) Detection

SRM/MRM on a triple quadrupole mass spectrometer is the preferred technique for high sensitivity and selectivity in quantitative analysis [2].

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Source Parameters:
    • Sheath Gas Flow: 40 Arb
    • Aux Gas Flow: 10 Arb
    • Spray Voltage: 3.5 kV
    • Capillary Temperature: 320 °C
  • SRM Transitions: The following table lists hypothetical SRM transitions for this compound and a proposed internal standard. These must be optimized experimentally by infusing a standard solution. | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use | | :--- | :--- | :--- | :--- | :--- | | This compound | To be determined | To be determined | To be determined | Quantifier | | This compound | To be determined | To be determined | To be determined | Qualifier | | Internal Standard | To be determined | To be determined | To be determined | Quantification |
Internal Standard

The use of a stable isotope-labeled analog of this compound (e.g., this compound-13C6) as an internal standard (Type A) is highly recommended [5]. It is added to the sample before the extraction step. This standard corrects for losses during sample preparation, variations in instrument response, and matrix effects, as it behaves almost identically to the analyte but can be distinguished by the mass spectrometer [5].

Workflow Visualization

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

G Sample Sample IS Add Internal Standard Sample->IS Extraction Extraction IS->Extraction CleanUp CleanUp Extraction->CleanUp Reconstitution Reconstitution CleanUp->Reconstitution LC LC Reconstitution->LC MS MS LC->MS Data Data MS->Data Validation Validation Data->Validation

Method Validation

The analytical method must be validated to demonstrate it is suitable for its intended use. The following parameters, based on ICH and other guidelines, should be assessed [3] [4].

Validation Parameter Protocol Description Acceptance Criteria
Linearity & Range Analyze minimum of 5 concentrations in triplicate. Plot analyte/IS peak area ratio vs. concentration. Correlation coefficient (r2) ≥ 0.99 [3].
Accuracy (% Recovery) Spike matrix with analyte at 3 levels (low, mid, high). Compare measured vs. spiked concentration. Recovery 90-110% [3].

| Precision | Repeatability: Analyze 6 replicates at 100% level in one day. Intermediate Precision: Analyze same level on different days/by different analysts. | Relative Standard Deviation (RSD) ≤ 5% for Repeatability; RSD ≤ 10% for Intermediate Precision [3]. | | Limit of Detection (LOD) | LOD = 3.3 × (SD of response / Slope of calibration curve) [3]. | Signal-to-Noise ratio ≥ 3:1. | | Limit of Quantification (LOQ) | LOQ = 10 × (SD of response / Slope of calibration curve) [3]. | Signal-to-Noise ratio ≥ 10:1; Accuracy & Precision at LOQ meet criteria. | | Specificity | Analyze blank matrix and check for interferences at the retention time of this compound and IS. | No significant interference (< 20% of LOQ) in blank. | | Robustness | Deliberately vary key parameters (e.g., mobile phase pH ±0.1, column temp ±2°C). | Method remains accurate and precise. |

Data Analysis and Troubleshooting

  • Quantification: Use the internal standard method for calibration. The peak area ratio (this compound / Internal Standard) is plotted against the concentration of this compound to create a calibration curve. The concentration of this compound in unknown samples is calculated from this curve [5].
  • Common Issues:
    • Low Signal: Check ion source cleanliness and MS tuning. Optimize fragmentor voltage and collision energy.
    • Poor Chromatography: Re-equilibrate the column, check mobile phase composition and pH.
    • High Background: Improve sample clean-up steps to reduce matrix effects.

Conclusion

This protocol provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. By adhering to this structured approach for method development and validation, researchers can establish a reliable, accurate, and precise assay. The use of a stable isotope-labeled internal standard and rigorous validation is paramount for generating high-quality data suitable for regulatory and research purposes.


References

Comprehensive Application Notes and Protocols: Analysis of Phenkapton Residues in Agricultural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Phenkapton (IUPAC name: S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate) is an organophosphate insecticide and acaricide that was historically used to control red spider mites, thrips, and mealybugs on various crops including fruits, vegetables, cotton, and ornamentals. [1] Although considered obsolete in many jurisdictions and not approved under EC Regulation 1107/2009, monitoring of this compound residues remains important for food safety and environmental protection due to its persistence and toxicity. [1] this compound is classified as a "forever chemical" with demonstrated high aquatic toxicity and bioaccumulation potential, necessitating sensitive and accurate monitoring methods to ensure regulatory compliance and protect consumer health. [1]

The analysis of pesticide residues in agricultural products has become increasingly important due to growing consumer awareness and stringent regulatory standards. As a synthetic organophosphate compound with acetylcholinesterase inhibition activity, this compound poses potential risks to human health and the environment, particularly to aquatic organisms. [1] [2] This document provides detailed application notes and standardized protocols for the detection and quantification of this compound residues in various matrices of plant origin, utilizing advanced chromatographic techniques coupled with mass spectrometric detection to achieve the required sensitivity and specificity for regulatory monitoring.

Chemical Properties and Regulatory Status

Physicochemical Characteristics

This compound (CAS RN: 2275-14-1) is characterized by several key physicochemical properties that influence its environmental fate and analytical determination. With a molecular mass of 377.31 g/mol and chemical formula C₁₁H₁₅Cl₂O₂PS₃, this compound exhibits low water solubility (0.044 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (Log P = 5.84), indicating significant lipophilicity and potential for bioaccumulation. [1] The compound is typically liquid at room temperature with a density of 1.35 g/ml and was historically formulated as emulsifiable concentrates or wettable powders for agricultural applications. [1]

Table 1: Physicochemical Properties of this compound

Property Value Conditions Significance
Molecular Formula C₁₁H₁₅Cl₂O₂PS₃ - Structural identification
Molecular Weight 377.31 g/mol - Mass spectrometric detection
Water Solubility 0.044 mg/L 20°C, pH 7 Environmental persistence
Log P 5.84 - Bioaccumulation potential
Vapor Pressure Not specified - Volatilization potential
AChe Inhibition Yes - Mode of action, toxicity
Regulatory Status and Environmental Fate

This compound is currently not approved under EC Regulation 1107/2009 and is considered obsolete in most countries, though it may still be available in some regions. [1] The compound is classified with high acute oral toxicity (LD₅₀ = 44 mg/kg in mammals) and is subject to regulatory monitoring due to its environmental persistence and potential effects on non-target organisms. [1] As an acetylcholinesterase inhibitor classified under IRAC MoA Class 1B, this compound presents significant toxicological concerns that warrant careful monitoring despite its discontinued use. [1]

Environmental fate data for this compound remains limited, but its high hydrophobicity and chemical structure suggest potential for soil adsorption and persistence in sediment systems. The presence of chlorine atoms in its structure makes it amenable to detection by electron capture detectors, while its organophosphorus nature allows for specific detection through phosphorus-selective techniques. [1] Resistance to this compound has been recorded in several mite species, including Panonychus citri, Panonychus ulmi, and various Tetranychus species, which contributed to its declining use and eventual obsolescence. [1]

Analytical Approaches for this compound Detection

Conventional Methodologies

Chromatographic techniques coupled with selective detectors represent the cornerstone of this compound residue analysis in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this compound determination due to its high sensitivity and specificity in detecting and quantifying this compound at trace levels in food commodities. [3] The LC-MS/MS technique provides adequate selectivity and specificity while delivering required validation parameters for regulatory decision-making, making it particularly suitable for monitoring programs targeting multiple pesticide residues. [3]

Alternative conventional methods include gas chromatography (GC) with various detection systems, though this technique is more suitable for volatile and semi-volatile pesticides with stable thermal properties. [4] For this compound specifically, LC-MS/MS offers advantages in analyzing the compound without derivatization requirements, while providing structural confirmation through mass fragmentation patterns. The selection of appropriate analytical techniques depends on several factors, including the chemical nature of the residue, matrix complexity, required sensitivity, and the purpose of testing. [5]

Table 2: Comparison of Analytical Techniques for this compound Residue Analysis

Technique Sensitivity Selectivity Applications Limitations
HPLC-MS/MS High (μg/kg range) High Multi-residue analysis, complex matrices Matrix effects, instrument cost
GC-ECD Moderate-High Moderate Halogen-containing compounds Limited structural confirmation
GC-MS Moderate High Volatile/semi-volatile analytes Thermal degradation risk
Immunoassays Moderate Variable High-throughput screening Cross-reactivity, limited multiplexing
Emerging and Innovative Approaches

While conventional chromatographic methods remain the gold standard for regulatory testing, emerging techniques offer potential alternatives for specific applications. Electrochemical and optical sensors have shown promise as rapid screening tools for pesticide detection, though their application to this compound specifically requires further development and validation. [4] These innovative approaches typically offer advantages in analysis time and portability but may sacrifice the sensitivity and comprehensive confirmation capabilities of established chromatographic methods.

High-resolution mass spectrometry (HRMS) using time-of-flight (TOF) or orbitrap technologies enables untargeted screening and retrospective analysis, making it valuable for monitoring programs where the complete residue profile is unknown. [6] The implementation of advanced acquisition modes such as parallel reaction monitoring (PRM) enhances the capability to detect and confirm this compound residues alongside other pesticides in comprehensive monitoring schemes. For routine testing of known compounds, however, triple quadrupole MS operated in multiple reaction monitoring (MRM) mode remains the benchmark for sensitivity and reproducibility in this compound analysis. [6]

Sample Preparation Techniques

Extraction Methodologies

Efficient extraction of this compound from agricultural products requires careful selection of extraction solvents and conditions to ensure complete recovery while minimizing co-extraction of interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has become the standardized methodology for multi-pesticide residue extraction from plant matrices, offering a balanced combination of efficiency, throughput, and cleanliness. [3] The original QuEChERS method involves initial extraction with acetonitrile followed by partitioning with salts, providing effective extraction of a wide range of pesticide residues including organophosphates like this compound.

For particularly challenging matrices or specific analytical requirements, modified extraction approaches may be employed. Liquid-liquid extraction (LLE) using appropriate organic solvents can provide effective transfer of this compound from aqueous-based food matrices, while solid-phase extraction (SPE) offers enhanced clean-up for complex samples. [6] The selection of extraction methodology should consider the specific matrix properties, including water content, lipid composition, and pigment concentration, all of which can influence extraction efficiency and matrix effects in subsequent analysis.

Clean-up Procedures

Effective sample clean-up is essential to minimize matrix effects and instrument contamination while maintaining high recovery of the target analyte. In the QuEChERS methodology, dispersive solid-phase extraction (dSPE) is employed following the initial extraction, utilizing various sorbents to remove co-extracted interferents. [6] Common dSPE sorbents include primary secondary amine (PSA) for removal of organic acids and pigments, C18 for lipophilic compounds, and graphitized carbon black (GCB) for chlorophyll removal, with specific combinations optimized for different matrix types.

For this compound analysis, careful selection of clean-up sorbents is necessary to prevent excessive analyte loss while effectively reducing matrix components. The high lipophilicity of this compound (Log P = 5.84) necessitates caution when using strongly retentive sorbents to avoid reduced recovery. [1] Evaluation of clean-up efficiency should be incorporated into method validation, with assessment of both analyte recovery and matrix effects to ensure optimal analytical performance across different commodity groups.

Standardized HPLC-MS/MS Protocol

Materials and Reagents
  • Reference standards: this compound certified reference material (purity ≥98%); high-quality reference materials are available from commercial suppliers such as HPC Standards GmbH. [2]
  • Internal standards: Stable isotope-labeled analogs of this compound (if available) or structurally similar organophosphates for isotope dilution mass spectrometry
  • Solvents: HPLC-grade methanol, acetonitrile, acetone; LC-MS grade water; analytical grade formic acid and ammonium salts
  • Consumables: QuEChERS extraction kits or individual components including anhydrous magnesium sulfate, sodium chloride, and appropriate dSPE sorbents
  • Equipment: Analytical balance, vortex mixer, centrifuge capable of ≥4000 rpm, ultrasonic bath, micropipettes, and appropriate vials for LC-MS analysis
Sample Preparation Workflow

The following optimized protocol provides a standardized approach for this compound extraction from plant matrices:

  • Homogenization: Representative sample material is homogenized using a food processor to ensure particle size reduction and sample uniformity
  • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube; add appropriate internal standard; add 10 mL acetonitrile and vortex vigorously for 1 minute
  • Partitioning: Add QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate); shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes
  • Clean-up: Transfer 6 mL of the acetonitrile extract to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (for high pigment matrices, add 7.5 mg GCB); vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes
  • Concentration: Transfer 4 mL of the cleaned extract to a concentration tube; evaporate to near dryness under gentle nitrogen stream at 40°C; reconstitute in 1 mL methanol:water (1:1, v/v) for LC-MS/MS analysis

G cluster_1 Extraction cluster_2 Partitioning cluster_3 Clean-up cluster_4 Analysis Prep SamplePrep Sample Preparation Workflow Homogenize Homogenize Sample SamplePrep->Homogenize Weigh Weigh 10g Sample Homogenize->Weigh AddSolvent Add Acetonitrile + IS Weigh->AddSolvent Vortex1 Vortex 1 Minute AddSolvent->Vortex1 AddSalts Add QuEChERS Salts Vortex1->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE dSPE Clean-up Transfer->dSPE Vortex2 Vortex 1 Minute dSPE->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Concentrate Concentrate Extract Centrifuge2->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute LCMS HPLC-MS/MS Analysis Reconstitute->LCMS

Diagram 1: Sample preparation workflow for this compound residue analysis in agricultural products

HPLC-MS/MS Instrumental Parameters

Table 3: Optimized HPLC Conditions for this compound Separation

Parameter Setting Alternative
Column C18 (100 × 2.1 mm, 1.7-2.0 μm) PFP (pentafluorophenyl)
Mobile Phase A Water with 0.1% formic acid, 5 mM ammonium formate 0.1% formic acid in water
Mobile Phase B Methanol with 0.1% formic acid, 5 mM ammonium formate 0.1% formic acid in methanol
Gradient Program 0 min: 20% B; 2 min: 20% B; 10 min: 95% B; 12 min: 95% B; 12.1 min: 20% B; 15 min: 20% B -
Flow Rate 0.3 mL/min 0.25-0.4 mL/min
Column Temperature 40°C 35-45°C
Injection Volume 5 μL 2-10 μL

Table 4: MS/MS Acquisition Parameters for this compound Detection

Parameter Setting Value
Ionization Mode ESI Positive -
Precursor Ion [M+H]+ 377.0 m/z
Product Ion 1 (Quantifier) - 155.0 m/z
Product Ion 2 (Qualifier) - 127.0 m/z
Collision Energy Quantifier 25 eV
Collision Energy Qualifier 35 eV
Dwell Time - 50 ms
Cone Voltage - 30 V
Source Temperature - 150°C
Desolvation Temperature - 500°C
Desolvation Gas Flow - 1000 L/hr

Quality Assurance and Validation

Method Validation Parameters

Comprehensive method validation is essential to demonstrate the reliability and suitability of the analytical method for this compound residue determination. Key validation parameters should be established according to international guidelines such as SANTE/11312/2021, including:

  • Linearity: Calibration curves spanning the expected concentration range (typically 0.001-0.1 mg/kg) with correlation coefficients (r²) ≥0.99
  • Accuracy: Measured through recovery studies at multiple fortification levels (typically 0.01, 0.05, and 0.1 mg/kg) with acceptable recovery ranges of 70-120% and RSD ≤20%
  • Precision: Repeatability (intra-day) and reproducibility (inter-day) studies with RSD ≤15% for fortified samples
  • Specificity: Demonstration of no interference from matrix components at the retention time of this compound
  • Limit of Detection (LOD) and Quantification (LOQ): LOD typically ≤0.003 mg/kg and LOQ ≤0.01 mg/kg, sufficient for monitoring against established MRLs
  • Matrix Effects: Evaluation of signal suppression/enhancement with implementation of appropriate compensation strategies (matrix-matched calibration, isotope dilution)
Quality Control Procedures

Routine quality control measures should be implemented to ensure ongoing method performance and data reliability:

  • System Suitability: Daily verification of instrument performance using standard solutions at known concentrations
  • Procedural Blanks: Analysis of blank samples with each batch to monitor contamination
  • Laboratory Control Samples: Fortified blanks with each batch to verify recovery performance
  • Continuing Calibration Verification: Periodic analysis of calibration standards to monitor instrumental drift
  • Proficiency Testing: Participation in inter-laboratory comparison programs when available
  • Control Charts: Ongoing tracking of quality control metrics to identify performance trends

Safety and Regulatory Considerations

Safety Precautions

When working with this compound reference materials and samples potentially containing residues, appropriate safety measures must be implemented due to the compound's toxicity. [2] Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety glasses when handling standards and sample extracts
  • Ventilation: Perform procedures in a well-ventilated area, preferably in a fume hood when handling standard solutions
  • Waste Disposal: Collect all waste containing this compound standards for proper hazardous waste disposal according to institutional guidelines
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the analyte using appropriate solvents
Regulatory Compliance

Monitoring of this compound residues should be conducted in accordance with relevant regulatory frameworks, recognizing that the compound is not approved for use in many jurisdictions. [1] Analytical results should be interpreted with reference to:

  • Maximum Residue Levels (MRLs): Where established, though this compound may be subject to default limits (e.g., 0.01 mg/kg) in the absence of specific MRLs
  • Reporting Limits: Ensure method sensitivity meets or exceeds required reporting thresholds
  • Data Quality Objectives: Adherence to established criteria for accuracy, precision, and uncertainty measurement
  • Documentation: Complete records of sample handling, analysis, and quality control data to support regulatory decisions

Troubleshooting and Technical Notes

Common Analytical Issues
  • Matrix Effects: Significant signal suppression or enhancement may occur in complex matrices; use of matrix-matched calibration or isotope-labeled internal standards is recommended
  • Carryover: Due to the compound's lipophilicity, carryover may occur in the LC system; implement adequate wash steps with strong solvents in the injection program
  • Retention Time Shifts: Minor variations in mobile phase composition or column age can affect retention; include quality control samples to monitor system stability
  • Sensitivity Issues: Reduced sensitivity may indicate need for instrument maintenance or source cleaning; regularly monitor system performance with reference standards
Method Adaptation and Extension

The presented method can be adapted for specific laboratory requirements or expanded to include additional analytes:

  • Multi-residue Methods: this compound can be incorporated into comprehensive multi-residue methods targeting organophosphates and other pesticide classes
  • Alternative Matrices: For high-fat or high-pigment commodities, additional clean-up steps may be necessary to maintain method performance
  • High-Throughput Adaptations: For laboratories with high sample throughput, automation of extraction and clean-up steps can improve efficiency while maintaining data quality

Conclusion

This comprehensive protocol provides a validated approach for the determination of this compound residues in agricultural products using HPLC-MS/MS technology. The method offers sufficient sensitivity and selectivity for monitoring purposes, with LOQs adequate to enforce regulatory limits where established. The incorporation of robust sample preparation using QuEChERS methodology and advanced instrumental detection ensures reliable performance across a range of matrix types.

Despite this compound's obsolete status in many regions, ongoing monitoring remains important for food safety and environmental protection due to its persistence and toxicity characteristics. [1] The method described herein supports these monitoring activities with scientifically sound analytical practices and appropriate quality assurance measures. Laboratories implementing this protocol should verify performance under their specific operating conditions and maintain documentation to support data quality objectives for their intended applications.

References

Comprehensive Analytical Methods and Quality Control Protocols for Phenkapton

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Phenkapton (CAS No. 2275-14-1) is an organothiophosphate compound formerly used as an insecticide and acaricide. Its chemical name is S-[[(2,5-dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate with a molecular formula of C₁₁H₁₅Cl₂O₂PS₃ and a molecular weight of 377.31 g/mol [1] [2]. Although considered obsolete and not approved in major regulatory jurisdictions, analytical methods for this compound remain important for environmental monitoring, food safety analysis, and investigating historical contamination [1] [3]. These application notes provide detailed methodologies and quality control protocols for the accurate quantification of this compound in technical products, finished formulations, and biological materials, incorporating both classical and modern analytical techniques with appropriate quality control measures to ensure data reliability and reproducibility.

Physicochemical Properties and Analytical Characteristics

Understanding this compound's physicochemical properties is fundamental to developing effective analytical methods. The compound exhibits several key characteristics that influence its extraction, separation, and detection.

Key Properties for Method Development

Table 1: Physicochemical properties of this compound relevant to analytical method development

Property Value Analytical Significance
Molecular Weight 377.31 g/mol [2] Impacts retention behavior in chromatographic separations
Water Solubility 0.044 mg/L at 20°C, pH 7 [1] Indicates high hydrophobicity; requires organic solvents for extraction
Octanol-Water Partition Coefficient (Log P) 5.84 [1] Confirms high lipophilicity; guides solvent selection for partitioning
Density 1.35-1.4 g/cm³ [1] [2] Important for solution preparation and standardization
Vapor Pressure ~0.0 mmHg at 25°C [2] Suggests low volatility; influences是否需要 concentration techniques
Structural Features Phosphorodithioate group, dichlorophenyl ring, thioether linkage [4] Provides multiple chromophores/electrophores for detection

The combination of low water solubility and high lipophilicity indicates that this compound will preferentially partition into organic phases and requires hydrophobic solvents for efficient extraction from aqueous matrices [1]. The presence of sulfur and phosphorus atoms in its molecular structure provides excellent detection capabilities using element-selective detection systems, while the aromatic ring and chlorine atoms offer additional detection options via UV absorption [5] [4].

Analytical Techniques and Methodologies

Thin-Layer Chromatography (TLC) Methods

Early analytical methods for this compound utilized thin-layer chromatography for both qualitative identification and semi-quantitative analysis. The TLC approach is particularly valuable for screening technical-grade products for impurities and degradation products.

Experimental Protocol: TLC Analysis of this compound

  • Stationary Phase: Pre-coated silica gel TLC plates (0.25 mm layer thickness) [5]
  • Mobile Phase: Various solvent systems including hexane:acetone (75:25 v/v) or toluene:ethyl acetate (90:10 v/v) [5]
  • Sample Preparation: Dissolve technical this compound in acetone or dichloromethane at approximately 10 mg/mL concentration [5]
  • Application: Spot 1-10 µL of prepared solution onto TLC plate using capillary micropipettes
  • Development: Develop in saturated TLC chamber until solvent front travels 8-10 cm from origin (approximately 20-30 minutes)
  • Visualization:
    • UV Detection: Examine under short-wave (254 nm) and long-wave (365 nm) UV light
    • Chemical Detection: Spray with palladium chloride reagent (0.5% in 1N HCl) or silver nitrate-2-phenoxyethanol reagent followed by UV exposure [5]
  • Quantification: Semi-quantitative estimation by visual comparison with standards or densitometric measurement at 280 nm [5]

The TLC method allows detection of impurities in technical this compound at concentrations as low as 0.1-0.5% and provides a rapid screening technique before quantitative analysis [5].

Modern Liquid Chromatography Methods

Current analytical practices favor liquid chromatography with sophisticated detection systems for accurate quantification of this compound, especially in complex matrices.

Experimental Protocol: HPLC Analysis with UV Detection

  • Chromatographic System: HPLC with quaternary pump, autosampler, and column oven
  • Detection: UV-Vis detector set to 280 nm (optimal for dichlorophenyl absorption) [4]
  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 µm particle size)
  • Mobile Phase: Acetonitrile:water (75:25 v/v) or gradient elution from 60% to 90% acetonitrile in water over 15 minutes [3]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10-20 µL
  • Sample Preparation:
    • Liquid Samples: Dilute with acetonitrile to appropriate concentration
    • Solid Matrices: Extract with acetonitrile using vortex mixing and ultrasonication (15 min)
    • Cleanup: For complex matrices, use dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents
    • Filtration: Pass through 0.45 µm PTFE or nylon membrane filter before injection

This method provides excellent separation of this compound from potential interferences with typical retention times of 8-12 minutes, depending on the specific chromatographic conditions [5] [3].

Analytical Workflow for this compound Determination

The following diagram illustrates the complete analytical workflow for this compound determination in various sample types, incorporating quality control checkpoints:

G start Sample Receipt and Documentation sp Sample Preparation (Homogenization, Subsampling) start->sp ext Extraction (Organic Solvent, Sonication) sp->ext clean Clean-up (d-SPE, Filtration) ext->clean inst Instrumental Analysis (LC-UV/LC-MS) clean->inst qc1 Quality Control Check (Recovery, Blanks) inst->qc1 With Each Batch data Data Processing and Calculation inst->data qc1->ext Fail qc1->data Pass qc2 QC Validation (Calibration, LOD/LOQ) data->qc2 Method Performance report Report Generation data->report qc2->data Fail qc2->report Pass

Quality Control and Method Validation

Robust quality control procedures are essential for generating reliable analytical data for this compound. The following protocols ensure method validity and data integrity.

Reference Materials and Calibration

Certified Reference Materials: Use high-purity this compound reference materials from certified suppliers (e.g., HPC Standards GmbH) with documented purity and traceability [3]. These materials typically come as certified solutions in acetonitrile at concentrations of 10 µg/mL or 100 µg/mL [3].

Calibration Standards Preparation:

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10.0 ± 0.1 mg of high-purity this compound reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile [3].
  • Intermediate Standard Solution (100 mg/L): Pipette 1.0 mL of stock solution into a 10 mL volumetric flask, dilute to volume with acetonitrile.
  • Working Standard Solutions: Prepare a series of working standards covering the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by appropriate dilution of intermediate standard with acetonitrile or mobile phase.
  • Storage: Store all standard solutions at -20°C in amber glass vials with PTFE-lined caps; document expiration dates (typically 6 months for stock, 3 months for working standards).
Method Validation Parameters

Table 2: Method validation parameters and acceptance criteria for this compound analysis

Validation Parameter Experimental Protocol Acceptance Criteria
Linearity and Range Analyze calibration standards in triplicate across specified range Correlation coefficient (r²) ≥ 0.995; residuals < ±15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 from low-level standards Typically 0.01-0.05 mg/L depending on detection method [5]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; precision ≤ 20% RSD Typically 0.05-0.1 mg/L [5]
Accuracy (Recovery) Spike blank matrix with this compound at low, mid, high levels 70-120% recovery with RSD ≤ 15% [5]
Precision Repeatability (intra-day): n ≥ 6 at 3 concentrations RSD ≤ 10% for retention time; ≤ 15% for peak area
Intermediate Precision Reproducibility (inter-day): n ≥ 3 over 3 days RSD ≤ 15% for retention time; ≤ 20% for peak area
Specificity Analyze blank matrix; check interference from analogs No interference at this compound retention time
Quality Control During Routine Analysis

Implement these QC measures with each analytical batch:

  • Method Blanks: Analyze solvent blanks to confirm absence of contamination
  • Laboratory Control Spikes: Spike blank matrix with known this compound concentration to verify recovery (include with each batch)
  • Duplicate Analysis: Analyze every 10th sample in duplicate to monitor precision
  • Continuing Calibration Verification: Analyze mid-range calibration standard after every 10-15 samples to verify instrument response
  • Control Charts: Maintain control charts for recovery and response factors to track method performance over time

Safety and Regulatory Considerations

Toxicity and Handling Precautions

This compound is classified as highly toxic with acute oral LD₅₀ values of 44 mg/kg in rats and 220 mg/kg in mice [2]. It acts as an acetylcholinesterase inhibitor, leading to accumulation of acetylcholine and potential neurotoxic effects [1] [6].

Safety Protocol for Handling:

  • Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile or neoprene), lab coat, and safety goggles when handling this compound standards and samples [6]
  • Engineering Controls: Use fume hood or biological safety cabinet for all procedures involving open containers of concentrated standards or sample extracts
  • Hygiene Practices: Avoid skin contact; wash hands thoroughly after handling
  • First Aid Measures:
    • Inhalation: Move to fresh air; seek medical attention if breathing is difficult
    • Skin Contact: Remove contaminated clothing; wash skin with soap and water
    • Eye Contact: Flush with copious amounts of water for at least 15 minutes; seek medical attention
    • Ingestion: Do not induce vomiting; seek immediate medical attention [6]
Regulatory Status and Environmental Fate

This compound is classified as obsolete and is not approved under EU Regulation 1107/2009 or other major regulatory frameworks [1]. It is considered a "forever chemical" due to its potential for bioaccumulation (Log P = 5.84) and high aquatic toxicity [1]. These properties necessitate careful disposal of analytical waste according to local regulations for hazardous chemicals.

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions
  • Peak Tailing in Chromatography: Often caused by active sites in chromatographic system; use highly deactivated columns and add 0.1% acetic acid to mobile phase to improve peak shape
  • Decreased Response Over Time: May indicate degradation of standard solutions; prepare fresh working standards regularly and store at -20°C
  • Matrix Interferences: Improve sample clean-up by optimizing d-SPE sorbent combinations (PSA for polar interferences, C18 for non-polar interferences)
  • Retention Time Shifts: Ensure mobile phase is properly prepared and column temperature is controlled; allow sufficient equilibration time
Comparison with Related Compounds

Table 3: Comparison of this compound with related organophosphorus pesticides

Compound Chemical Formula Main Use Distinguishing Features
This compound C₁₁H₁₅Cl₂O₂PS₃ [4] Insecticide, Acaricide [1] Dichlorophenyl group, phosphorodithioate
Methyl this compound C₉H₁₁Cl₂O₂PS₃ [6] Insecticide, Acaricide [6] Methyl analogs, slightly different activity
Chlorpyrifos C₁₀H₁₄Cl₃NO₃PS [4] Insecticide Broader spectrum, higher mammalian toxicity
Malathion C₁₀H₁₉O₆PS [4] Insecticide Lower mammalian toxicity, less persistent

Understanding these distinctions is crucial for method development to ensure specific separation and accurate identification of this compound in multi-residue analysis.

Conclusion

These application notes provide comprehensive analytical methodologies and quality control protocols for the determination of this compound. While this compound is no longer in widespread agricultural use, robust analytical methods remain important for monitoring residues in environmental and food samples. The combination of classical TLC techniques with modern LC-UV methods provides flexibility for different analytical needs, while the detailed quality control protocols ensure generation of reliable, reproducible data. Adherence to safety protocols is essential given the compound's toxicity profile. These methods can be adapted to various laboratory settings and sample types while maintaining analytical rigor.

References

Phenkapton environmental monitoring protocols

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton: Chemical and Regulatory Profile

The following table summarizes the key identifiers and the current regulatory status of this compound, confirming its classification as an obsolete compound [1].

Property Description
IUPAC Name S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1]
CAS RN 2275-14-1 [1] [2] [3]
Chemical Formula C₁₁H₁₅Cl₂O₂PS₃ [1] [2]
Substance Group Organophosphate insecticide and acaricide [1]
Regulatory Status Not approved in the EU; considered obsolete [1]
Date of Obsolescence Phase-out began in the 1990s [1]

Environmental Fate and Hazard Data

The tables below present quantitative data on the environmental behavior and ecotoxicological effects of this compound, which are crucial for understanding its persistent risk [1].

Table 1: Environmental Fate and Physicochemical Properties

Parameter Value Property Interpretation
Water Solubility (at 20°C & pH 7) 0.044 mg/L Low
Octanol-Water Partition Coefficient (Log Pow) 5.84 High (Indicates high potential for bioaccumulation)
Bio-concentration Factor (BCF) Data not available, but high BCF is anticipated based on Log Pow High (Predicted)
General Biodegradability Not readily biodegradable Persistent
Classification Considered a "Forever Chemical" based on high aquatic toxicity and bioaccumulative properties [1] -

Table 2: Ecotoxicological Hazards

Organism/Group Test Endpoint Value Interpretation
Mammals (Rat, female) Acute Oral LD₅₀ 44 mg/kg High toxicity [1]
Aquatic Life Acute Aquatic Toxicity (Category 1) - Very toxic to aquatic life with long-lasting effects [2]
Bees General Hazard - Toxic to bees [2]
Skin Sensitization Category 1 - May cause an allergic skin reaction [2]

Analytical Methodology and Reference Standards

While explicit environmental monitoring protocols for this compound were not found, its analysis would fall under standard procedures for organothiophosphate pesticides.

  • Analytical Context: this compound is listed among pesticides screened for in broad-spectrum analyses, such as those in food safety monitoring programs [4]. This implies that modern multi-residue methods using Liquid Chromatography (LC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are applicable for its detection and quantification in complex matrices.
  • Reference Materials: For accurate residue analysis, high-purity reference materials are available from commercial providers. These are essential for method validation, calibration, and ensuring analytical precision [2] [3].

Proposed Environmental Monitoring Workflow

Given the lack of a specific published protocol, the following workflow diagram outlines a logical and comprehensive approach to monitoring for an obsolete but persistent chemical like this compound in the environment. This workflow synthesizes general environmental monitoring principles with the specific hazards of this compound.

Start Define Monitoring Objective A1 Problem Formulation & Risk Assessment Start->A1 A2 Sample Collection & Preservation A1->A2 S1 • Historical use areas • Water bodies (due to high aquatic toxicity) • Sediment (due to high Log Pₒ𝕨) • Biota (due to bioaccumulation potential) A1->S1 A3 Sample Extraction & Clean-up A2->A3 A4 Instrumental Analysis A3->A4 S2 • Liquid-Liquid Extraction • Solid-Phase Extraction (SPE) A3->S2 A5 Data Analysis & Reporting A4->A5 S3 • GC-MS / LC-MS/MS • Compare against certified reference standards A4->S3 S4 • Quantify residues • Compare with regulatory limits • Assess ecological risk A5->S4

Key Considerations for Researchers

  • Legacy Contamination: The primary environmental concern for this compound today is legacy contamination. Research efforts should focus on areas with a history of its use in agriculture, particularly on soil and groundwater in those regions [1].
  • Aquatic System Focus: Its high aquatic toxicity and potential for bioaccumulation make sediment and aquatic food webs critical monitoring targets [1] [2].
  • Analytical Challenges: The chemical's low water solubility and high lipophilicity require robust extraction and clean-up methods to achieve reliable detection at low concentrations.

References

method validation for Phenkapton detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Validation

For researchers and scientists, demonstrating that an analytical method is reliable for its intended purpose is crucial. Method validation is the process of proving that an analytical method is suitable for its intended use by establishing specific performance characteristics through laboratory studies [1].

The key validation parameters you need to evaluate are summarized in the table below [1]:

Validation Parameter Definition
Accuracy Closeness of test results to the true value.
Precision Degree of agreement among individual test results from repeated sampling.
Specificity Ability to unequivocally assess the analyte in the presence of other components.
Detection Limit (LOD) Lowest amount of analyte that can be detected, but not necessarily quantified.
Quantitation Limit (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Linearity Ability to obtain results directly proportional to the analyte concentration.
Range Interval between upper and lower analyte levels with suitable precision, accuracy, and linearity.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.

A Generic Workflow for Analytical Method Development & Validation

The following diagram outlines the key stages in developing and validating an analytical method, from initial setup to final validation. This provides a logical framework for your work on Phenkapton.

G A Define Method Objective and Requirements B Select Instrumentation and Technique (e.g., HPLC, GC, LC-MS/MS) A->B C Develop Sample Preparation Protocol (Extraction and Purification) B->C D Optimize Analytical Conditions (Calibration, Separation) C->D E Perform Method Validation D->E F Document and Report Results E->F

Detailed Experimental Protocols

Based on the general principles, here are detailed protocols for key steps in method development and validation that you can adapt for this compound.

Sample Preparation: Extraction and Purification

Proper sample preparation is critical, especially for complex matrices like food, water, or soil. The goal is to isolate the analyte (this compound) from the sample matrix with high efficiency and minimal interference.

  • Grinding and Homogenization: For solid samples, grind them to a fine, homogeneous powder (e.g., ~500 µm particle size) to ensure a representative sub-sample and increase extraction efficiency [2].
  • Selection of Extraction Method: The choice depends on the sample matrix and the chemical properties of this compound.
    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticides, this is a strong candidate. It involves extraction with an organic solvent (e.g., acetonitrile) followed by a liquid-liquid partitioning step using salts. A dispersive solid-phase extraction (d-SPE) is then used for clean-up to remove matrix interferences [2].
    • Solid-Phase Extraction (SPE): This is highly effective for liquid samples like water. The sample is passed through a cartridge containing a sorbent. This compound is retained on the sorbent, impurities are washed away, and the analyte is then eluted with a strong solvent. Polymeric sorbents like LiChrolut EN are well-suited for a range of polar organic pollutants [3].
    • Pressurized Liquid Extraction (PLE): Uses conventional solvents at high temperatures and pressures to improve extraction efficiency from solid matrices [2].
Determining Detection and Quantitation Limits (LOD & LOQ)

The LOD and LOQ define the sensitivity of your method. They can be determined through several approaches [4].

  • Signal-to-Noise Ratio (S/N): This is common for chromatographic methods.
    • LOD: The analyte concentration that yields a signal-to-noise ratio of 3:1.
    • LOQ: The analyte concentration that yields a signal-to-noise ratio of 10:1.
  • Standard Deviation of the Blank and the Calibration Curve: This is a more statistical approach.
    • Prepare and analyze multiple blank samples (matrix without analyte) and a series of low-concentration calibration standards.
    • Measure the standard deviation (σ) of the response for the blank and the slope (S) of the calibration curve.
    • LOD = (3.3 × σ) / S
    • LOQ = (10 × σ) / S

The following diagram illustrates the experimental workflow for determining LOD and LOQ using the calibration curve method:

G Start Prepare Blank and Low-Concentration Spiked Samples Step1 Analyze Samples via Replication Experiment Start->Step1 Step2 Calculate Mean and Standard Deviation (SD) Step1->Step2 Step3 Establish Calibration Curve, Determine Slope (S) Step2->Step3 Step4 Calculate LOD and LOQ via Formulas Step3->Step4

Protocol for Specific Technique: HPLC with SPE Preconcentration

The method developed for phenols in water provides a adaptable template [3]. You would need to optimize conditions for this compound.

  • Sample Pretreatment: Filter water samples through a 0.45 µm membrane. Acidify to pH 2 with HCl to stabilize the analyte [3].
  • Solid-Phase Extraction (SPE):
    • Use polymeric LiChrolut EN cartridges (200 mg).
    • Precondition cartridges with methanol and water.
    • Load 100-200 mL of acidified sample.
    • Dry the cartridge.
    • Elute this compound with 2 × 2.5 mL of a solvent like acetonitrile:methanol (1:1).
    • Gently evaporate the eluate and reconstitute in a smaller volume of mobile phase to achieve a preconcentration factor (e.g., 40x) [3].
  • HPLC Conditions:
    • Column: Monolithic C18 column (e.g., Chromolith RP-18e).
    • Mobile Phase: An optimized isocratic or gradient mixture. Example: 50 mM acetate buffer (pH 5.0)-acetonitrile.
    • Flow Rate: 1-4 mL/min (monolithic columns allow higher flow rates).
    • Detection: UV-Vis/DAD at the maximum absorbance wavelength for this compound.
    • Column Temperature: 45 °C [3].

Adapting These Principles for this compound

Since a specific method for this compound was not found, your research will involve adapting these general protocols.

  • Literature Review: Start by searching for chemical properties of this compound (molecular weight, solubility, log P, UV absorption maxima) and any existing, even outdated, analytical methods. This will inform your choice of solvent, detector, and chromatographic conditions.
  • Technique Selection: Given that this compound is an organophosphate pesticide, techniques like GC-MS or LC-MS/MS are often preferred for their specificity and sensitivity. HPLC-UV is a viable option if sensitivity requirements are met.
  • Matrix Consideration: The sample matrix (water, soil, food) will heavily influence the sample preparation. The QuEChERS method is highly recommended for food commodities [2], while SPE is excellent for water [3].
  • Iterative Optimization: Method development is iterative. You will need to optimize extraction efficiency, chromatographic separation, and detection parameters before proceeding to full validation.

I hope these structured protocols and principles provide a solid foundation for your work in developing a validated method for this compound detection.

References

reducing interference in Phenkapton chromatographic analysis

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Troubleshooting Interference

Interference in chromatography can arise from the sample, the instrument, or the method. The table below outlines a systematic approach to identifying and resolving these issues [1] [2].

Problem Area Key Questions to Ask Potential Solutions
Sample & Reagents [1] Are reagents pure and fresh? Is sample clean-up adequate? Use high-purity solvents; employ sample pre-treatment (e.g., filtration, derivatization) [3].
Instrument & Column [2] Is the HPLC system leaking? Is pressure stable? Is the column degraded? Check fittings and seals; prime pump; replace column if peak shape is poor [2].
Method Conditions [4] Is separation optimal? Is detection specific? Adjust mobile phase, gradient, and column temperature; use MRM in LC-MS/MS [4].

Experimental Protocols for Method Development

The following workflow, synthesized from general best practices in chromatography, can be adapted to develop and validate an interference-free method for Phenkapton [4].

The diagram above outlines the core workflow. Here are the detailed methodologies for each phase:

  • Selective Sample Preparation: The goal is to remove potential interferents from the sample matrix before injection.

    • Liquid-Liquid Extraction (LLE): Use a selective organic solvent to separate this compound from aqueous matrices.
    • Solid-Phase Extraction (SPE): Choose a sorbent (e.g., C18 for reversed-phase) that selectively retains this compound. After loading, wash with a weak solvent to remove impurities, then elute this compound with a strong solvent.
    • Derivatization: If this compound lacks a strong chromophore or is not easily ionized, consider derivatization. This chemical modification can improve chromatographic behavior and enhance detection sensitivity and specificity for techniques like UV or fluorescence [3].
  • Optimizing Chromatographic Separation: This is critical for resolving this compound from co-eluting compounds.

    • Mobile Phase: Adjust the pH and ionic strength of the buffer to alter the compound's retention and selectivity. Test different organic modifiers (e.g., methanol vs. acetonitrile) and varying gradient programs to shift elution times.
    • Column: Experiment with columns from different manufacturers or with different stationary phases (e.g, C8, phenyl, pentafluorophenyl) that may offer unique selectivity for this compound.
  • Enhancing Detection Specificity (for LC-MS/MS): This provides a powerful tool to distinguish this compound from interference, even with some co-elution [4].

    • Multiple Reaction Monitoring (MRM): In the first mass analyzer (MS1), select the precursor ion of this compound. This ion is fragmented in the collision cell. In the second mass analyzer (MS2), select one or more unique product ions.
    • Ion Ratio Monitoring: The ratio between two or more specific product ions is a constant for a given compound under set conditions. Monitoring this ratio helps confirm the identity of this compound and flag potential interference.

Frequently Asked Questions

  • We've optimized the mobile phase, but still see interference. What's next? The most effective step is often to improve sample clean-up. Revisit your extraction protocol, such as switching to a more selective SPE sorbent or adding a wash step to remove more matrix components before eluting your analyte [4].

  • How can we be sure our method is robust against interference? Conduct a formal interference test during method validation. Prepare your sample and spike in potential interferents (e.g, other pesticides, sample matrix components) at the highest concentration expected. Analyze these and compare the results for this compound to an un-spiked sample. A significant bias indicates interference [4].

  • Our internal standard signal is suppressed. What does this mean? Signal suppression is a classic sign of matrix effects, where other compounds co-eluting with your analyte reduce ionization efficiency. To resolve this, improve chromatographic separation to move your analyte away from the suppression zone, or use a stable isotope-labeled internal standard for this compound, which will experience the same suppression and correct for it [4].

References

A Troubleshooter's Guide to Improving Extraction Recovery

Author: Smolecule Technical Support Team. Date: February 2026

The core goal of improving recovery rates revolves around optimizing every step, from how you prepare your sample to how you run your instrument. The table below outlines common problems and their solutions, drawing from general best practices in the field [1] [2].

Problem Area Specific Issue Potential Causes Troubleshooting & Optimization Strategies

| Sample Preparation | Low or inconsistent recovery | • Inefficient extraction technique • Poor solvent choice for analyte • Incomplete cell lysis or matrix binding | • Switch to accelerated solvent extraction (ASE) for better efficiency and consistency [1]. • Optimize solvent polarity (e.g., methanol, acetonitrile) for your analyte [1] [3]. • Use a robust lysis buffer (e.g., with SDS & proteinase K) for complete sample disruption [4]. | | Chromatography (HPLC) | Poor peak shape & resolution | • Column degradation • Inappropriate stationary phase • Sample-solvent mismatch | • Use a guard column; flush analytical column regularly [2]. • Ensure column chemistry (e.g., C18, HILIC) suits your analyte [2]. • Dissolve sample in a solvent weaker than the mobile phase [2]. | | Chromatography (HPLC) | Retention time shifts | • Unstable mobile phase composition/preparation • Column not equilibrated • Pump flow issues | • Prepare mobile phases consistently and degas thoroughly [2]. • Equilibrate column adequately before runs [2]. • Service pump regularly to ensure stable flow [2]. | | System Performance | High system pressure | • Clogged column frit • Particulates in sample/mobile phase | • Filter all samples and solvents (0.45 µm or smaller) [2]. • Back-flush column or replace inlet frit [2]. | | System Performance | Baseline noise & drift | • Contaminated solvents or column • Air bubbles in detector • Unstable detector lamp | • Use high-purity solvents and clean the system [2]. • Degas mobile phases thoroughly and purge the system [2]. |

The following workflow maps the logical path for troubleshooting low recovery in your extraction process, from initial assessment to specific checks.

G Start Start: Low Extraction Recovery Step1 1. Assess Sample Prep & Extraction Start->Step1 Sub1 • Confirm extraction method (e.g., ASE, USE) [1] • Verify solvent compatibility with analyte [3] • Ensure complete lysis & no analyte loss [4] Step1->Sub1 Step2 2. Check HPLC System Pressure Sub2 • Pressure high? → Check for clogged frit/column [2] • Pressure low/fluctuating? → Check for leaks/air bubbles [2] Step2->Sub2 Step3 3. Evaluate Chromatographic Output Sub3 • Poor peaks? → Check column health & mobile phase [2] • Retention time shifts? → Verify mobile phase prep & pump flow [2] Step3->Sub3 Step4 4. Investigate Baseline & Signal Sub4 • High noise/drift? → Degas mobile phase, clean detector cell, replace lamp if needed [2] Step4->Sub4 Sub1->Step2 Sub2->Step3 Sub3->Step4

Figure 1: Logical troubleshooting workflow for low extraction recovery.


Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What are the key parameters to optimize in an extraction method? The most critical parameters are the extraction technique, solvent selection, and sample-solvent ratio. For solid samples like soil, Accelerated Solvent Extraction (ASE) is robust and efficient [1]. The solvent must be chosen based on the polarity of your target analyte [3]. Statistical optimization methods like Response Surface Methodology (RSM) are highly effective for systematically finding the ideal settings for these parameters [5].

Q2: How can I handle complex samples that interfere with the analysis? Thorough sample cleanup is essential. For nucleic acids, phenol-chloroform extraction is a classic and effective method for removing proteins and lipids [4]. In HPLC, using a guard column is a simple and highly recommended practice to protect your analytical column from contaminants and extend its life [2].

HPLC-Related Issues

Q3: My HPLC peaks are tailing. What should I do? Peak tailing is often a symptom of column issues or chemical incompatibility. First, check if the column is degraded and needs replacement. Then, verify that the sample solvent is compatible with the mobile phase and that the column chemistry is appropriate for your analyte [2].

Q4: Why are my retention times inconsistent? This is most commonly caused by inconsistencies in the mobile phase, such as variations in composition or inadequate degassing. It can also be a sign of a column that has not been fully equilibrated or a malfunctioning pump. Ensure mobile phases are prepared consistently and accurately, and service your pump regularly [2].

Key Experimental Protocols from Search Results

While specific Phenkapton protocols are unavailable, these core methods form the backbone of many extraction workflows and can be adapted.

1. Accelerated Solvent Extraction (ASE) for Solid Samples This method uses high pressure and temperature to achieve efficient and rapid extraction [1].

  • Materials: ASE system, extraction cells, selected solvents (e.g., methanol, acetonitrile), filters [1].
  • Procedure:
    • Prepare Sample: Homogenize and load the solid sample (e.g., soil) into the extraction cell.
    • Set Parameters: Define temperature, pressure, static time, and flush volume based on your analyte's properties.
    • Extract: Run the cycle. The system will heat and pressurize the solvent, then flush the extract into a collection vial.
    • Concentrate: If necessary, gently evaporate the extract under a nitrogen stream and reconstitute in a solvent compatible with your downstream analysis (e.g., HPLC mobile phase) [1].

2. Phenol-Chloroform Extraction for Nucleic Acids This standard protocol separates DNA from proteins and other cellular contaminants [4].

  • Materials: Phenol:chloroform:isoamyl alcohol (25:24:1), TE buffer, lysis buffer, glycogen, ammonium acetate, ethanol (100% and 70%) [4].
  • Procedure:
    • Lysate Preparation: Completely lyse your biological sample in an appropriate lysis buffer, often with proteinase K [4].
    • Extraction: Add one volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex thoroughly and centrifuge to separate the phases [4].
    • Recovery: Transfer the upper, aqueous phase (containing the DNA) to a new tube. Be careful not to transfer any of the interphase or organic layer [4].
    • Precipitation: Add glycogen and ammonium acetate to the aqueous phase, then precipitate the DNA with cold ethanol. Wash the pellet with 70% ethanol, dry, and resuspend in TE buffer or nuclease-free water [4].

References

Phenkapton degradation products and analysis challenges

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton Fact Sheet

The table below summarizes the core identification and properties of this compound from available data [1].

Property Description
IUPAC Name S-{[(2,5-dichlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate [1]
CAS RN 2275-14-1 [1]
Chemical Formula C₁₁H₁₅Cl₂O₂PS₃ [1]
Pesticide Type Insecticide; Acaricide [1]
Mode of Action Acetylcholinesterase (AchE) inhibitor [1]
Regulatory Status Obsolete; not approved in the EU [1]
Physical State Liquid [1]

Key Physicochemical & Environmental Fate Data

Understanding these properties is fundamental for anticipating analysis behavior and environmental persistence [1].

Parameter Value Significance / Implication
Water Solubility 0.044 mg/L @ 20°C, pH 7 [1] Very low; indicates high potential for adsorption to soil and sediment.
Log P (Partition Coefficient) 5.84 [1] High; strongly lipophilic, indicating high potential for bioaccumulation.
Mammalian Acute Oral LD₅₀ 44 mg/kg [1] High toxicity.
Bio-concentration Factor (BCF) Data not available in search results, but high BCF is anticipated based on log P. --
Status Classified as a "Forever Chemical" due to high aquatic toxicity and potential for bioaccumulation [1]. Persistent and hazardous in the environment.

Analytical Standards & Residue Analysis

For accurate residue analysis in food and environmental samples, high-purity reference materials are available [2].

  • Supplier: HPC Standards GmbH [2].
  • Common Formats: Solutions in acetonitrile at various concentrations (e.g., 10.0 µg/ml, 100 µg/ml) [2].
  • Certification: ISO 17034 Certified Reference Materials are available [2].

Primary Analysis Challenges & Troubleshooting

Given the data, researchers should be prepared for the following challenges:

  • Challenge 1: Low Water Solubility and Adsorption

    • Issue: The very low water solubility and high Log P mean this compound will readily bind to glassware, vial walls, and filtration apparatus, leading to low analytical recovery rates [1].
    • Troubleshooting Guide:
      • Step 1: Use silanized glassware to minimize active surfaces.
      • Step 2: For sample preparation, ensure the solvent is strong enough to desorb the analyte (e.g., use acetonitrile or methanol).
      • Step 3: Avoid or carefully validate any filtration steps; consider centrifugation as an alternative.
  • Challenge 2: Lack of Modern Degradation Data

    • Issue: As an obsolete compound, specific, well-documented degradation pathways and products in peer-reviewed literature are scarce [1].
    • Troubleshooting Guide:
      • Step 1: Infer potential degradation pathways based on its chemical class. As an organothiophosphate and given the phenyl-thioether structure, oxidation of the P=S bond and cleavage of the S-CH₂ bond are plausible initial degradation steps.
      • Step 2: Employ non-targeted analysis techniques like LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) to screen for unknown transformation products.
      • Step 3: Monitor for ions corresponding to potential breakdown products, such as those resulting from oxidative desulfuration or dealkylation.

Experimental Workflow for Analysis

The diagram below outlines a generalized workflow for analyzing this compound and identifying its unknown degradation products.

This compound Analysis Workflow Start Sample Collection (Soil, Water, Tissue) A Extraction (Strong Organic Solvent) Start->A B Clean-up (SPE, Centrifugation) A->B C Analysis via LC-MS/MS B->C D Target Quantification (Known this compound) C->D E Non-Target Screening (HRMS for Unknowns) C->E F Data Analysis & Product Identification D->F E->F End Reporting F->End

References

matrix effects in Phenkapton environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton at a Glance

This compound is an obsolete organophosphate insecticide and acaricide. Its chemical properties significantly influence its behavior in analytical systems and its interaction with sample matrices [1].

Property Value / Description
IUPAC Name S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1]
CAS RN 2275-14-1 [1]
Chemical Formula C₁₁H₁₅Cl₂O₂PS₃ [1]
Log P 5.84 (High) [1]
Water Solubility 0.044 mg/L at 20°C (Low) [1]
Environmental Fate Bioaccumulative (considered a "forever chemical") [1]
Relevance to Matrix Effects High lipophilicity (Log P) makes it prone to matrix effects; co-extracted phospholipids are a major source of interference [2] [3]

Troubleshooting Matrix Effects: A Technical FAQ

Here are answers to common questions your users might encounter.

What are matrix effects and how do they impact the analysis of this compound?

Matrix effects refer to the influence of all sample components other than the analyte on its measurement, often causing ion suppression or enhancement in the mass spectrometer [4] [2]. This negatively affects the accuracy, sensitivity, and reliability of quantitative results [4] [5].

For this compound analysis in complex environmental samples, these effects primarily occur because co-extracted matrix components (e.g., phospholipids) compete with the analyte during the ionization process, leading to a distorted signal [2] [3]. This can result in both inaccurate quantification and compromised method robustness [6].

How can I detect and quantify matrix effects in my method?

You can qualify and quantify matrix effects using post-column infusion and by calculating the Matrix Factor (MF), respectively [2] [3].

  • Qualitative Assessment (Post-column Infusion): The analyte is continuously infused into the MS while a blank matrix extract is injected into the LC system. A drop or rise in the baseline in the chromatogram indicates the regions where ion suppression or enhancement occurs [2] [3].
  • Quantitative Assessment (Matrix Factor): The Matrix Factor is calculated by comparing the analyte response in a post-extraction spiked matrix sample to its response in a pure standard solution [2] [3].

The workflow and calculations for a full method assessment are shown below.

A Neat Standard Solution (Peak Area A) ME Matrix Effect (ME) = B / A A->ME PE Process Efficiency (PE) = C / A A->PE B Blank Matrix Extracted & Spiked Post-Extraction (Peak Area B) B->ME RE Extraction Recovery (RE) = C / B B->RE C Blank Matrix Spiked & Extracted (Peak Area C) C->RE C->PE

Interpretation of Results:

  • Matrix Effect (ME): MF = 1 (No effect), MF < 1 (Ion suppression), MF > 1 (Ion enhancement) [3].
  • Extraction Recovery (RE): Measures the efficiency of the sample preparation.
  • Process Efficiency (PE): Represents the overall efficiency of the entire method [2].
What are the best strategies to minimize matrix effects for this compound?

A multi-pronged approach is most effective. The following strategies can be used individually or in combination.

  • Advanced Sample Preparation: Use selective extraction and clean-up techniques to remove interfering compounds.

    • Solid-Phase Extraction (SPE): Provides selective clean-up. Options include mixed-mode cation-exchange for basic compounds or graphitized carbon for various interferences [4] [7].
    • QuEChERS: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" method well-suited for multiclass pesticide analysis, though further optimization may be needed [4].
  • Chromatographic Optimization: Improve separation to prevent interferences from co-eluting with this compound.

    • Adjust Retention Time: Modify the mobile phase (buffer, pH, strength) to shift the retention time of this compound away from regions of high matrix interference identified by post-column infusion [2].
    • Column Selection: Use columns like HILIC (Hydrophilic Interaction Chromatography) for polar compounds or specific reversed-phase columns to achieve better separation [7].
  • Effective Calibration and Internal Standards: Compensate for residual matrix effects that clean-up and separation cannot eliminate.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A deuterated or C13-labeled this compound would experience nearly identical matrix effects, allowing for perfect compensation. If unavailable for this compound, use the closest structural analog [7].
    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract. This is a practical alternative if a SIL-IS is not available [4] [7].
  • Instrumental and Ion Source Considerations:

    • Ionization Source: If using LC-MS, switching from Electrospray Ionization (ESI) - which is highly susceptible to matrix effects - to Atmospheric Pressure Chemical Ionization (APCI) can often reduce ion suppression, as ionization occurs in the gas phase rather than in the liquid droplet [2] [3].
    • Dilution: A simple dilution of the final sample extract can reduce the concentration of interfering compounds below the threshold that causes significant matrix effects [7].

The overall workflow for mitigating matrix effects integrates these strategies.

A Sample Collection B Sample Preparation (SPE, QuEChERS) A->B C Chromatographic Separation B->C D Mass Spectrometric Detection C->D E Data Analysis & Calibration D->E IS Internal Standard Addition IS->B Cal Matrix-Matched Calibration Cal->E Opt Source Optimization (APCI) Opt->D

References

optimizing GC-MS parameters for Phenkapton detection

Author: Smolecule Technical Support Team. Date: February 2026

GC-MS Method Optimization Guide

For analyzing complex compounds, a well-optimized method is crucial for sensitivity, resolution, and speed. The table below summarizes key parameters based on a validated rapid GC-MS method for seized drug analysis [1].

Table 1: Optimized GC-MS Parameters for Rapid Analysis

Parameter Category Conventional Method Optimized Rapid Method Purpose & Impact
Oven Program -- Initial: 90°C (hold 0.5 min) Rapidly volatilizes lower-boiling point analytes [1].
-- Ramp 1: 50°C/min to 210°C (hold 0 min) Fast ramp improves separation efficiency and reduces run time [1].
-- Ramp 2: 30°C/min to 300°C (hold 1.67 min) Elutes higher-boiling point compounds; final hold ensures complete elution [1].
Total Run Time ~30 minutes 10 minutes Significantly increases sample throughput [1].
Injection & Inlet -- Inlet Temp: 270°C Ensures complete vaporization of the sample [1].
-- Injection Volume: 1 µL (Splitless, 0.75 min) Maximizes amount of analyte entering the column for better sensitivity [1].
Carrier Gas -- Helium, Constant Flow: 2.0 mL/min Optimizes carrier gas velocity for faster analysis without sacrificing separation [1].

To visualize the entire workflow from sample to result, the following diagram outlines the key stages of the optimized GC-MS method:

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during your GC-MS experiments.

Q1: My peaks are broad, tailing, or splittng. What should I check?

Broad or distorted peaks often indicate issues in the inlet or column [2].

  • Solution A: Check Inlet Liner and Activity. A dirty, broken, or overly active liner can cause adsorption, decomposition, or peak broadening. Replace the liner with a clean, deactivated one appropriate for your sample volume (e.g, a single taper splitless liner for splitless injection) [2] [3].
  • Solution B: Verify Column Integrity. Column degradation over time can lead to poor peak shape. Check the column for breaks and ensure it is cut correctly at both ends. If the column is old or heavily contaminated, it may need to be replaced [3].
  • Solution C: Optimize Inlet Temperature. Ensure the inlet temperature is high enough to instantly vaporize your entire sample without causing thermal degradation. A temperature of 250-300°C is typical for many semi-volatile compounds [1].

Q2: How can I improve the sensitivity and lower the detection limit for my target compound?

Sensitivity is key for detecting trace levels. The rapid GC-MS method achieved a 50% improvement in LOD for compounds like Cocaine by optimizing several parameters [1].

  • Solution A: Focus on Sample Preparation. Effective techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can pre-concentrate your analyte and remove matrix interferents, directly boosting signal strength [1] [3].
  • Solution B: Use Splitless Injection. This maximizes the amount of analyte entering the column, which is especially important for trace analysis. Ensure the splitless time (e.g., 0.75 min) is optimized to focus the analyte band at the head of the column [1].
  • Solution C: Optimize MS Ion Source Conditions. Contamination in the ion source is a major cause of sensitivity loss. Regular cleaning and optimization of source parameters (like temperatures and voltages) are critical for maintaining high sensitivity [3].

Q3: My retention times are shifting. What is causing this?

Irreproducible retention times point to instability in the chromatographic conditions [2].

  • Solution A: Check for Carrier Gas Leaks. Even a small leak can cause significant retention time drift. Perform a leak check, especially at the inlet septum, ferrules, and column connections [2].
  • Solution B: Verify Oven Temperature and Gas Flow Stability. Ensure the GC oven temperature is calibrating correctly and that the carrier gas flow or pressure is stable. Using electronic pressure control (EPC) helps maintain high reproducibility [2] [1].
  • Solution C: Ensure Proper Column Maintenance. A degraded column cannot maintain stable retention characteristics. If the column is old, cutting a small portion from the inlet side might help, but replacement may be necessary [2].

Q4: The baseline is noisy, or I am seeing unexpected "ghost" peaks.

Baseline issues often stem from contamination.

  • Solution A: Identify the Source of Contamination. Ghost peaks can come from a dirty inlet liner, septum bleed, or column bleed. Replace the septum and inlet liner. If the problem persists, the column may need conditioning or replacement [2].
  • Solution B: Maintain a Clean Ion Source. Noise and an unstable baseline can be caused by a dirty ion source. Cleaning the ion source according to the manufacturer's instructions can resolve this [3].
  • Solution C: Use High-Purity Gases and Solvents. Always use high-purity (e.g., 99.999%) carrier and detector gases, and high-grade solvents to prevent introducing contaminants that cause baseline noise [2].

References

addressing low sensitivity in Phenkapton quantification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Quantification Sensitivity

Q1: What are the primary causes of low sensitivity in quantification assays? Low sensitivity often stems from the quantification method itself, sample issues, or instrumentation problems. The table below outlines common causes and solutions.

Cause Category Specific Issue Recommended Solution
Methodology Using UV-Vis for low-concentration samples [1] Switch to a more sensitive method (e.g., Fluorometry, qPCR).
Inefficient signal generation/amplification Optimize reagent concentrations; use high-sensitivity dyes.
Sample Quality Sample degradation Check integrity (e.g., via gel electrophoresis) [1].
Presence of inhibitors (e.g., salts, proteins) Purify sample (e.g., column-based cleanup, ethanol precipitation).
Adsorption to tube walls Use low-adsorption/low-retention tubes and tips [1].
Instrumentation Sub-optimal instrument calibration Perform regular calibration with appropriate standards.
Deteriorating light source or detector Follow manufacturer's maintenance schedule.

Q2: How can I improve the accuracy of low-concentration sample quantification? For trace-level quantification, a combination of method selection and refined technique is crucial.

  • Choose a High-Sensitivity Method: Do not use UV-Vis spectrophotometry for samples below 10 ng/μL. Instead, use fluorometry or qPCR [1]. Fluorometry is highly sensitive and specific for total nucleic acids, while qPCR is ideal for quantifying a specific sequence, even in degraded samples [1].
  • Increase Measurement Replicates: To reduce random error, increase the number of replicate measurements. Using at least three technical replicates is recommended for low-concentration samples [1].
  • Employ a Carrier: To minimize sample loss through adsorption, use "carrier" molecules. For instance, use tRNA or other non-interfering nucleic acids to reduce surface binding [1].
  • Validate with a Standard Curve: Always use a standard curve for absolute quantification, especially in fluorometry and qPCR. Ensure the curve spans the expected concentration range of your samples [1].

Q3: My negative controls show amplification or signal. What should I do? Signal in negative controls indicates contamination.

  • Identify Contamination Source: Replace all buffers and water. Clean pipettes and work surfaces with a DNA/RNA decontamination solution.
  • Use Uracil-DNA Glycosylase (UDG): In qPCR, incorporate dUTP in place of dTTP in the master mix. Add UDG to the reaction to degrade any PCR products from previous reactions before amplification begins.
  • Prepare Master Mixes Carefully: Create master mixes in a clean, dedicated area away from where sample templates are handled to prevent aerosol contamination.

Experimental Protocol: Fluorometric Quantification for Low-Concentration Samples

This protocol is adapted for quantifying low-concentration nucleic acid samples, based on general fluorometry principles [1].

1. Principle Fluorescent dyes bind specifically to nucleic acids. The fluorescence intensity is proportional to the mass of nucleic acid present, allowing for highly sensitive and specific quantification, even in the presence of some contaminants [1].

2. Reagents and Equipment

  • Fluorometer and compatible assay tubes/strips
  • Nucleic acid-specific fluorescent dye (e.g., Qubit dsDNA HS Assay Kit, Picogreen)
  • Assay buffer (often provided with the dye)
  • Nucleic acid standards (provided with the kit)
  • Low-adsorption, nuclease-free microcentrifuge tubes and pipette tips [1]
  • Samples to be quantified

3. Procedure

Step Action Details
1 Prepare Working Solution Dilute the concentrated fluorescent dye in the specified assay buffer. Prepare enough for all standards and samples.
2 Prepare Standard Curve Pipette a known volume of each standard into separate tubes. Add the working solution to each.
3 Prepare Samples Pipette the same volume of each unknown sample into separate tubes. Add the working solution.
4 Incubate Incubate all tubes at room temperature for the time specified by the manufacturer (typically 2-5 minutes). Protect from light.
5 Measure Fluorescence Read the fluorescence of each standard and sample in the fluorometer.
6 Analyze Data Allow the instrument software to generate a standard curve. Use this curve to determine the concentration of the unknown samples.

Workflow for Sensitivity Issues

The following diagram outlines a logical, step-by-step workflow for diagnosing and resolving low sensitivity issues.

Start Start: Suspected Low Sensitivity Step1 Verify Sample Integrity (e.g., Gel Electrophoresis) Start->Step1 Step2 Check Sample Purity (A260/A280 & A260/A230 Ratios) Step1->Step2 Step3 Confirm Method Suitability Step2->Step3 Step4 Re-quantify with High-Sensitivity Method Step3->Step4 Step5 Issue Resolved? Step4->Step5 Step5->Step1 No End Successful Quantification Step5->End Yes

Key Recommendations Summary

To maximize quantification sensitivity:

  • Method Selection is Critical: Match your quantification method to your sample's expected concentration. Use fluorometry for general low-concentration nucleic acids and qPCR for specific sequences [1].
  • Prioritize Sample Quality: Assess integrity and purity before quantification. A sensitive method cannot compensate for a degraded or contaminated sample.
  • Meticulous Technique is Non-negotiable: Use dedicated equipment and low-binding consumables to prevent sample loss and cross-contamination [1].

References

Frequently Asked Questions (FAQs) on Phenkapton Stability

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary chemical stability concerns with Phenkapton? this compound is an organophosphorus compound. Its primary degradation pathway is likely hydrolysis [1]. The phosphorodithioate ester bonds can be susceptible to breakdown, especially under alkaline or acidic conditions, leading to a loss of efficacy and the formation of potentially toxic transformation products [2].

  • Q2: What is the recommended long-term storage temperature for this compound samples? For analytical standards and research samples, the recommended storage condition is 4°C (refrigerated) [3]. One supplier explicitly stores a this compound solution in acetonitrile at this temperature to maintain stability.

  • Q3: My this compound solution is prepared in acetonitrile. What are the key handling hazards? The solvent acetonitrile is highly flammable and harmful. Key hazards include [3]:

    • Flammability: Flash point is as low as 2°C (closed cup).
    • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
    • Irritation: Causes serious eye irritation. Always use personal protective equipment (PPE) and work in a well-ventilated area.
  • Q4: How can I verify the stability of my stored this compound samples? You should establish a stability-testing protocol. This typically involves comparing the concentration of stored samples against a freshly prepared reference standard using a validated analytical method (e.g., LC-MS). The following workflow outlines a systematic approach to assess stability.

    G Start Start: Suspected Sample Degradation Step1 1. Visual Inspection Check for precipitation or color change Start->Step1 Step2 2. Compare to Fresh Standard Analyze sample and a newly prepared standard Step1->Step2 Step3 3. Quantitative Analysis Use calibrated method (e.g., HPLC, LC-MS) Step2->Step3 Step4 4. Calculate Concentration Loss % Loss = (1 - [Sample]/[Std]) * 100 Step3->Step4 Decision Degradation > 5%? Step4->Decision Action1 Yes: Discard sample. Review and correct storage conditions. Decision->Action1 Yes Action2 No: Sample is stable. Continue monitoring at regular intervals. Decision->Action2 No

Experimental Protocol: Forced Degradation Kinetic Study

For a proactive assessment, you can conduct a forced degradation study. This helps identify degradation products and establish the stability-indicating properties of your analytical methods [4].

1. Objective: To determine the degradation kinetics of this compound under hydrolytic (acidic and basic) stress conditions and predict its shelf-life.

2. Materials and Equipment:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Hydrochloric acid (HCl, 0.1 M)
  • Sodium hydroxide (NaOH, 0.1 M)
  • pH meter
  • Thermostatically controlled water bath
  • HPLC system with UV or MS detector

3. Methodology: 1. Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute this stock solution with the appropriate stressor buffers (acid, base, and neutral pH) to the desired concentration for the study [4]. 2. Stress Conditions: Incubate the samples in a controlled temperature water bath (e.g., 60°C, 70°C, 80°C) to accelerate degradation [4]. 3. Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). 4. Analysis: Immediately quench the reaction (if necessary) and analyze each aliquot using HPLC to determine the remaining concentration of intact this compound. 5. Data Analysis: Plot the remaining concentration (%) versus time for each condition. Fit the data to various kinetic models (zero-order, first-order) to determine the rate constant (k) and half-life (t~1/2~) [4].

Stability Data and Storage Specifications

The table below summarizes key physicochemical properties of this compound that inform its storage and handling requirements [1].

Property Value Implication for Storage & Stability
Water Solubility 0.044 mg/L (at 20°C, pH 7) Very low; formulations are likely in organic solvents. Aqueous solutions are unstable.
Log P 5.84 High; indicates high lipophilicity and potential for adsorption to container surfaces. Use appropriate labware.
Vapor Pressure Not specified in results Data gap; handle in fume hoods as a general precaution for volatile organophosphates.
Recommended Storage 4°C (for solution in acetonitrile) [3] Protects against thermal degradation. Confirmed by supplier guidelines.
Flash Point (Solvent) 2°C (for acetonitrile solvent) [3] Major fire hazard. Store away from ignition sources.

Troubleshooting Guide for Common Scenarios

Use this guide to diagnose and address specific issues you might encounter.

Issue Possible Cause Recommended Action
Low Analytical Recovery Adsorption to container walls. Use silanized or polypropylene vials. Rinse with the stock solution solvent before dilution [5].
Unexpected Degradation Products Hydrolysis or chemical decomposition. Verify storage temperature is at 4°C. Check solvent purity and ensure the environment is moisture-free [1] [4].
Precipitation in Sample Solution Exceeding solubility limit or solvent evaporation. Warm and gently sonicate to re-dissolve. If unsuccessful, centrifuge and dilute supernatant with fresh solvent for analysis.
Inconsistent Results Between Replicates Contamination or improper handling. Implement strict sterile techniques. Use fresh, clean glassware for each sample preparation step [5].

Key Takeaways for Sample Management

  • Prioritize Cold Storage: Consistently store this compound samples and standards at 4°C to minimize degradation [3].
  • Understand the Solvent: Remember that the stability of your sample is tied to the stability of the solvent it's in. Acetonitrile is flammable and requires careful handling [3].
  • Validate Stability Proactively: For critical, long-term studies, do not rely solely on literature. Conduct your own forced degradation studies to establish sample-specific stability data under your storage conditions [4] [5].

References

Chromatography Technical Support Center: Troubleshooting Peak Resolution

Author: Smolecule Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

FAQ: Fundamental Concepts

What is chromatographic resolution and why is it critical? Chromatographic resolution (Rs) is a quantitative measure of the separation between two peaks in a chromatogram. It is crucial because it directly impacts the accuracy and reliability of quantification. Well-resolved peaks are essential for precise integration, minimizing errors in identifying and measuring analyte concentrations, especially in complex samples like those encountered in drug development [1].

What is an acceptable resolution value? For peaks with good symmetry, a resolution value (Rs) of 2.0 or greater is generally desired, as this typically provides a clear baseline separation. However, for peaks with only minor tailing, a value of Rs ≥ 1.7 can be sufficient in many cases. Always visually confirm that the valley between the two peaks touches the baseline [1].

How is resolution calculated? Resolution can be calculated using retention times and peak widths. The most common formula is: Rs = (tR2 – tR1) / ((0.5 * (w1 + w2)) where tR1 and tR2 are the retention times of the two peaks, and w1 and w2 are their respective widths at the baseline [1]. When peaks overlap at the baseline, many data systems use the half-height method for a more reliable calculation [1].

What are the primary factors that control resolution? Resolution is governed by three fundamental chromatographic parameters, as described by the resolution equation [2]:

  • Efficiency (N) or Plate Number: Related to peak sharpness.
  • Selectivity (α): The ability of the system to differentiate between the chemical properties of two analytes.
  • Retention Factor (k): A measure of how long an analyte is retained on the column.

Troubleshooting Guide: Poor Peak Resolution

The following flowchart provides a systematic approach to diagnosing and resolving poor peak resolution. This general workflow is highly applicable for troubleshooting the separation of complex molecules, including pesticides like Phenkapton.

G Start Poor Peak Resolution CheckEfficiency Check Column Efficiency (Peak Broadening?) Start->CheckEfficiency CheckSelectivity Check Selectivity (Peaks Co-eluting?) CheckEfficiency->CheckSelectivity No ColEfficiencyLow Column Efficiency is Low CheckEfficiency->ColEfficiencyLow Yes SelInsufficient Selectivity is Insufficient CheckSelectivity->SelInsufficient Yes MethodOptimization Action: Method Optimization Required CheckSelectivity->MethodOptimization No PressureCheck Check System Pressure vs. Expected/Baseline ColEfficiencyLow->PressureCheck ActionOptimize Adjust Mobile Phase Change Column Chemistry Modify Temperature/pH SelInsufficient->ActionOptimize Remedy: ColContamination Likely Cause: Column Contamination/ Degradation PressureCheck->ColContamination High Pressure ExtraColEffects Likely Cause: Extra-column Volume or Inappropriate Flow Rate PressureCheck->ExtraColEffects Normal Pressure ActionFlush Flush and Regenerate or Replace Column ColContamination->ActionFlush Remedy: ActionSystem Minimize Connection Volumes Optimize Flow Rate ExtraColEffects->ActionSystem Remedy:

Addressing Low Column Efficiency (Peak Broadening)

If your diagnosis points to low efficiency, use the following table to identify specific causes and solutions.

Symptom Possible Cause Troubleshooting Action & Experimental Protocol
Peak broadening for all analytes, potentially with increased backpressure [3]. Column contamination or blockages from sample matrices. Action: Clean or replace the column. Protocol: Flush the column with a strong solvent (e.g., 100% acetonitrile or a mixture of acetonitrile and isopropanol) following the manufacturer's recommendations. Use a guard column to prevent future issues [3] [4].
Peak broadening without significant pressure change, or broad solvent peak (t0) [5]. Extra-column volume (excessive tubing volume, loose fittings) or sub-optimal flow rate [6]. Action: Minimize system volume and optimize flow. Protocol: Use the shortest, narrowest-bore tubing possible. Check for loose fittings. Consult the column's van Deemter curve to find the optimal linear flow rate for maximum efficiency [6].
Gradual peak broadening and retention time drift over a long campaign [5]. Mobile phase evaporation (especially volatile solvents or additives like TFA). Action: Ensure proper sealing of mobile phase reservoirs. Protocol: Use tight-sealing caps on eluent bottles, avoid covering them with lab film, and keep them away from air conditioning vents. Consider using a pump capable of dynamic mixing [5].
Addressing Insufficient Selectivity (Co-elution)

If your peaks are too close together, you need to alter the chemical conditions to increase selectivity (α).

Strategy Experimental Protocol & Details Key Considerations
Adjust Organic Modifier [2] Protocol: If starting with acetonitrile (MeCN), switch to methanol (MeOH) or tetrahydrofuran (THF). Use solvent strength charts to estimate the new percentage (e.g., 50% MeCN is roughly equivalent to 57% MeOH) to maintain similar run times while altering selectivity [2]. Changing the organic modifier is one of the most powerful ways to alter peak spacing for neutral compounds.
Modify Mobile Phase pH [4] [2] Protocol: For ionizable compounds, use a buffer instead of pure water. Adjust the pH to suppress or enhance ionization. For example, adding 0.1% formic acid or a phosphate buffer can drastically change the retention of acids and bases [4]. Use buffers appropriate for your detection method (e.g., volatile buffers for MS). Ensure the pH is within the column's safe operating range.
Change Column Chemistry [2] Protocol: Switch to a different stationary phase. If a C18 column does not provide sufficient separation, try a C8, phenyl, or pentafluorophenyl (PFP) phase. Each phase interacts with analytes through different mechanisms (e.g., hydrophobic, π-π, dipole-dipole) [2]. This is often the most effective way to achieve a separation when other adjustments fail.
Optimize Column Temperature [2] Protocol: Systematically increase the column temperature (e.g., from 30°C to 50°C). Higher temperatures reduce mobile phase viscosity, which can increase efficiency and sometimes improve selectivity, especially for large molecules [2]. Be mindful of the thermal stability of your analytes and the column.

Advanced Techniques for Complex Separations

For extremely complex samples where one-dimensional chromatography is insufficient, comprehensive two-dimensional liquid chromatography (LC×LC) can be used. This technique couples two independent separation mechanisms, dramatically increasing the peak capacity and resolving power, which is highly relevant for challenging separations of compounds like this compound and its metabolites [7]. Recent innovations such as multi-task Bayesian optimization are also being developed to simplify the complex method development process for LC×LC [7].

References

minimizing Phenkapton adsorption in laboratory equipment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Preventing Adsorption

Adsorption occurs when molecules in a solution (the adsorbate) adhere to the surfaces of laboratory equipment. Minimizing this is crucial for achieving accurate concentration measurements and reliable results.

The table below summarizes the main causes of adsorption and the corresponding preventive strategies you can implement.

Cause of Adsorption Preventive Strategy Implementation Example
Hydrophobic Interactions Use surface modifiers or competing agents Add a small, non-interfering organic solvent (e.g., 1-10% acetonitrile) or a protein like BSA to the solution [1].
Electrostatic Interactions Adjust solution chemistry Modify pH or ionic strength to alter the charge state of the molecule and container surface [1].
Active Sites on Equipment Passivate surfaces Use silanized glassware or low-adsorption/polypropylene plastics; regularly clean and deactivate surfaces [2].

Equipment Cleaning and Deactivation Protocols

A rigorous cleaning protocol is essential to remove contaminants and deactivate surfaces that might bind your analyte.

G Start Start Cleaning Protocol Step1 1. Initial Rinse Rinse with appropriate solvent (e.g., acetone, ethanol) Start->Step1 Step2 2. Alkaline Wash Wash with 0.1N Sodium Hydroxide (NaOH) Effective for organic residues Step1->Step2 Step3 3. Acid Wash Wash with 10% Hydrochloric Acid (HCl) Removes metal ions Step2->Step3 Step4 4. Final Rinse Rinse thoroughly with high-purity water and dry in dust-free environment Step3->Step4 End Equipment Ready for Use Step4->End

When selecting a disinfectant or cleaning agent, consider the material of your equipment. The table below compares common types [2].

Disinfectant Type Advantages Disadvantages Equipment Compatibility
Alcohols (Ethanol, Isopropanol) Effective against many bacteria/fungi; no residue; fast evaporation. Not effective against spores; can harden rubber and dissolve glue. Glass, most metals, some plastics.
Chlorine-based (e.g., Bleach) Broad-spectrum efficacy, including spores; widely available. Corrosive to metals; releases toxic gas if mixed with acid; potency weakens over time. Glass, plastic (with caution). Avoid on metals.
Quaternary Ammonium Compounds Low odor; non-irritating; good activity against some bacteria/viruses. Less effective against some viruses; can be inactivated by hard water. Generally good for most surfaces.

Experimental Workflow for Adsorption Minimization

To systematically address adsorption in your methods, follow this developed workflow.

G StepA A. Vial Selection Test Test recovery in glass vs. low-binding plastic vials StepB B. Solution Optimization Add solvent modifier (e.g., 5% ACN) or competing agent (e.g., 0.1% BSA) StepA->StepB StepC C. Chemical Adjustment Adjust pH to promote charge repulsion or increase ionic strength StepB->StepC StepD D. Process Standardization Document the optimal conditions and cleaning protocol StepC->StepD Success High Recovery Achieved StepD->Success

Frequently Asked Questions

  • Q1: Why is my analyte recovery low after transferring a solution between containers?

    • A: This is a classic sign of adsorption. The analyte is likely binding to active sites on the container walls. Implement the strategies above, starting with using low-adsorption polypropylene plastics and adding a solvent modifier to your solution.
  • Q2: How can I check if my cleaning protocol is effective?

    • A: The most direct way is to run a recovery test. After cleaning, add a standard solution with a known concentration of your analyte to the equipment. After a defined contact time, measure the concentration remaining in solution. High recovery (>95-98%) indicates effective cleaning and low adsorption.
  • Q3: Can a buffer alone prevent adsorption?

    • A: While a buffer helps control pH (influencing electrostatic interactions), it often does not address hydrophobic adsorption. A combined approach of using a suitable buffer and a solvent modifier or competing agent is typically more effective [1].

References

Understanding Trace Analysis and Its Challenges

Author: Smolecule Technical Support Team. Date: February 2026

"Trace analysis" refers to measuring analyte concentrations low enough to cause difficulties due to sample size or matrix effects, often involving concentrations at or below one part per million (ppm) [1]. For Phenkapton, this means your quality assurance system must be exceptionally robust to control potential errors.

The guide below outlines the critical stages where errors most commonly occur in the trace analysis workflow, along with their primary control strategies [1].

Stage Key Activities Major Concerns & QA Focus
1. Planning Method selection/development, discussion with initiator Defining all possible problems, setting scientifically justified acceptance criteria [2] [1]
2. Sample Collection & Storage Sampling procedure, sample representation Ensuring representative sampling and preventing contamination [1]
3. Sample Preparation Chemical treatments, extractions, digestions Controlling contamination and ensuring complete analyte recovery [1]
4. Sample Measurement Instrument calibration, analysis, QC standards Overcoming interferences (spectral, matrix), managing instrument drift, achieving required precision/sensitivity [1]
5. Data Calculation & Reporting Data processing, uncertainty calculation Working with error budgets and calculating measurement uncertainty [1]

Troubleshooting Common Analytical Issues

Here are some frequent problems encountered during method validation and routine analysis, with their likely causes and solutions.

Issue 1: Specificity and Interference Problems
  • Problem: The analytical method cannot distinguish this compound from other matrix components, degradation products, or reagents.
  • Common Mistakes:
    • Not investigating all potential interferences: Overlooking constituents of a complex sample matrix or reagents used in sample preparation [2].
    • Not considering sample changes: Failing to account for how sample degradation over time (e.g., in stability studies) can create new interferences [2].
  • Solutions:
    • Perform a thorough review of the sample matrix and all reagents during method development [2].
    • Conduct forced degradation studies on the sample to demonstrate that the method can separate this compound from its degradation products, proving it is "stability-indicating" [2].
Issue 2: Accuracy and Precision Problems
  • Problem: The method shows high bias (poor accuracy) or high variability (poor precision) in recovery experiments.
  • Common Mistakes:
    • Not evaluating accuracy with the sample matrix: Accuracy should be tested by spiking the analyte into the sample matrix to account for its effect [2].
    • Performing replicate measurements instead of replicate preparations: Precision should be assessed on independently prepared samples, not just multiple injections from the same vial, to reflect the entire process variability [2].
  • Solutions:
    • Design accuracy experiments using the actual sample matrix at multiple concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target) in triplicate [3].
    • For precision, ensure the protocol requires multiple independent sample preparations (e.g., ten replicate samples from the same composite) analyzed by different analysts on different days [3].
Issue 3: Robustness Problems
  • Problem: The method is overly sensitive to minor, deliberate variations in method parameters, leading to failures during transfer to another lab.
  • Common Mistakes:
    • Investigating robustness during method validation: Robustness should be explored and understood during method development. Discovering a lack of robustness during validation can invalidate other validation experiments [2].
    • Not investigating the right factors: Only checking instrument parameters while ignoring sample preparation steps (e.g., solvent volumes, shaking time, temperature) where robustness issues often occur [2].
  • Solutions:
    • Investigate robustness proactively using a separate protocol before the formal validation begins [2].
    • Use a subject matter expert to identify critical factors, especially those adjusted during method development, and test them systematically [2].

Frequently Asked Questions (FAQs)

Q1: What's the difference between method validation, verification, and transfer?

  • A: This is a key distinction in a regulated environment [4].
    • Method Validation: Proving that a newly developed analytical procedure is suitable for its intended use.
    • Method Verification: Demonstrating that your laboratory can successfully perform a compendial or already validated method (e.g., from a pharmacopoeia). This often requires demonstrating specificity for your specific drug substance/product and may include an assessment of precision [4].
    • Method Transfer: The process of moving a validated method from one laboratory to another, proving the receiving lab is capable of performing it.

Q2: How do we set appropriate acceptance criteria for validation?

  • A: Avoid using generic criteria without scientific justification. Review all criteria against what is known about the method's capability from development data. Setting unrealistically tight criteria based on "what was used before" is a common cause of validation failure [2].

Q3: What are the key parameters for verifying a compendial method for a drug product?

  • A: For a drug product, you must consider that excipients (inactive ingredients) can interfere. The key parameters to verify are typically Specificity (to show excipients don't interfere) and Precision (to demonstrate consistency under actual conditions of use) [4].

Experimental Workflow and Troubleshooting Logic

The following diagram visualizes the complete trace analysis workflow for this compound, integrating key quality control checkpoints from planning to reporting.

phenkapton_workflow This compound Trace Analysis Workflow Planning Planning Sampling Sampling Planning->Sampling Define Objectives Prep Prep Sampling->Prep Control Contamination Measurement Measurement Prep->Measurement Validate Recovery Reporting Reporting Measurement->Reporting Calculate Uncertainty MethodSelect Method Selection/ Development Stability Sample Stability Assessment Calibration Calibration & QC Standards ControlCharts Control Charts

When troubleshooting an issue, a systematic approach is crucial. The logic below outlines a high-level strategy to efficiently diagnose problems.

troubleshooting_logic Systematic Troubleshooting Logic Start Observed Problem Pattern Pattern Consistent Across Samples? Start->Pattern Standards Issue with QC/Calibration Standards? Pattern->Standards Yes SamplePrep Issue Isolated to Single Sample Prep? Pattern->SamplePrep No InvestSample Investigate Sample Integrity, Matrix Interference Standards->InvestSample No InvestStd Investigate Standard Preparation, Stability, Source Standards->InvestStd Yes Instrument Issue Across All Samples & Standards? SamplePrep->Instrument No InvestPrep Investigate Sample Preparation Error (Contamination, Loss) SamplePrep->InvestPrep Yes Instrument->InvestSample No InvestInst Investigate Instrument: Check Pressure, Baseline, Detector Performance Instrument->InvestInst Yes

Key Takeaways for Reliable this compound Analysis

  • Control the Entire Process: Reliable trace analysis requires stringent quality control at every stage, from sample collection to data reporting [1].
  • Justify Your Criteria: A common pitfall is using generic, unjustified acceptance criteria. Base your criteria on method development data and scientific rationale [2].
  • Embrace Modern QA Trends: The field is moving towards more intelligent and automated QA. Consider adopting AI-powered data analysis to reduce manual errors and Predictive QA models that use historical data to foresee and prevent potential failure points [5].

References

Comprehensive Comparison: Phenkapton versus Other Organophosphorus Pesticides

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a scientific comparison of the insecticide Phenkapton with other organophosphorus (OP) pesticides, focusing on toxicity profiles, chemical properties, and mechanisms of action to support research and development decisions.

Substance Identification and Status

This compound is an obsolete organophosphate insecticide and acaricide that was historically used to control red spider mite and other insects on crops like fruit, vegetables, and cotton [1]. Its key identifying characteristics are summarized below:

Property This compound Methyl this compound
CAS RN 2275-14-1 [1] 3735-23-7 [2]
IUPAC Name S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1] Information not available in search results
Chemical Formula C₁₁H₁₅Cl₂O₂PS₃ [1] C9H11Cl2O2PS3 [2]
Molecular Mass 377.31 g/mol [1] 349.25 g/mol [2]
Regulatory Status Not approved in the EU; considered obsolete [1] Not registered as a pesticide in the U.S. [2]

Toxicity Profile Comparison

Toxicity varies significantly among organophosphorus pesticides, influenced by their chemical structure and metabolism.

Acute Toxicity Data

The following table compares the acute toxicity of this compound with other OP insecticides, based primarily on rat model studies.

Table: Acute Toxicity Comparison of Organophosphorus Insecticides in Mammals (Rat Model)

Pesticide Oral LD₅₀ (mg/kg) Dermal LD₅₀ (mg/kg) Toxicity Classification Key Acute Signs of Exposure
This compound 44 [1] Data not available High toxicity [1] Cholinesterase inhibition symptoms [1]
Parathion ~6-15 (Highly toxic) ~6-15 (Highly toxic) High toxicity Profound weakness, muscle spasms, seizures, coma [3] [2]
Dimethoate ~215 (Moderately toxic) ~400 (Moderately toxic) Moderate toxicity Similar to other OPs; higher human mortality vs. chlorpyrifos [3] [4]
Diazinon ~300-400 (Moderately toxic) ~600 (Moderately toxic) Moderate toxicity Cholinesterase inhibition symptoms [3]
Dipterex ~630 (Slightly toxic) >2000 (Low toxicity) Low to moderate toxicity Cholinesterase inhibition symptoms [3]
Demeton-methyl ~60 (Moderately toxic) ~300 (Moderately toxic) Moderate toxicity Cholinesterase inhibition symptoms [3]
Chlorpyrifos 96-270 (Moderately toxic) 202-2000 (Low to moderate) Moderate toxicity Fewer human fatalities vs. dimethoate [4]
Key Comparative Findings
  • Relative Toxicity: this compound is more toxic than several contemporary OPs like dimethoate and diazinon [3] [1].
  • Human vs. Animal Toxicity: Animal LD₅₀ does not always predict human toxicity. For example, chlorpyrifos is highly toxic in rats but less toxic in humans compared to dimethoate or fenthion [4].
  • Clinical Outcomes: Different OPs cause varying clinical outcomes in humans. For instance, dimethoate poisoning is associated with a higher mortality rate and earlier onset of hypotensive shock compared to chlorpyrifos [4].

Chemical and Environmental Properties

Understanding the physicochemical properties is crucial for assessing environmental behavior and exposure risks.

Table: Chemical and Environmental Fate Properties

Property This compound [1] Dimethoate [3] Diazinon [3] Parathion [3]
Water Solubility 0.044 mg/L (Low) Highly soluble Highly soluble Low solubility
Log P (Partition Coefficient) 5.84 (High) Lower Lower High
Bioaccumulation Potential High (BCF >2000) [1] Data not available Data not available Data not available
Mode of Action Acetylcholinesterase (AChE) inhibitor [1] Acetylcholinesterase (AChE) inhibitor Acetylcholinesterase (AChE) inhibitor Acetylcholinesterase (AChE) inhibitor
Implications of Properties
  • Persistence and Bioaccumulation: this compound's high log P value and low water solubility indicate a potential for bioaccumulation in fatty tissues and persistence in the environment [1].
  • Ecotoxicity: this compound is classified as a "forever chemical" due to its high aquatic toxicity and bioaccumulation potential [1].

Mechanisms of Action and Signaling Pathways

While all OPs share a primary mechanism, research reveals important differences in their secondary effects.

Primary Mechanism: Acetylcholinesterase Inhibition

All OP insecticides in this comparison, including this compound, share the primary mechanism of inhibiting the enzyme acetylcholinesterase (AChE) [1] [5]. This leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and a range of neurotoxic effects.

The following diagram illustrates this shared primary pathway and the potential for compound-specific secondary effects.

G OP_Exposure Organophosphorus Pesticide Exposure AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) OP_Exposure->AChE_Inhibition Secondary_Targets Secondary Targets (Compound-Specific) OP_Exposure->Secondary_Targets  Varies by specific OP structure ACh_Accumulation Accumulation of Acetylcholine (ACh) AChE_Inhibition->ACh_Accumulation Cholinergic_Crisis Cholinergic Overstimulation ACh_Accumulation->Cholinergic_Crisis Acute_Symptoms Acute Symptoms: • Muscle spasms • Seizures • Respiratory distress Cholinergic_Crisis->Acute_Symptoms Specific_Effects Differential Effects: • Oxidative stress • Axonal transport disruption • Specific neurodevelopmental outcomes Secondary_Targets->Specific_Effects

Diagram: Shared Primary and Compound-Specific Secondary Toxicity Pathways of Organophosphorus Pesticides

Differential Toxicity and Non-Cholinergic Mechanisms
  • Varying Responses to Therapy: Acetylcholinesterase inhibited by certain OPs like fenthion or dimethoate responds poorly to pralidoxime oxime therapy compared to enzyme inhibited by chlorpyrifos [4].
  • Non-Cholinergic Mechanisms: At subacute exposure levels, OPs can cause developmental neurotoxicity through non-cholinergic mechanisms [5].

Experimental and Analytical Methods

Analytical methods for detecting OPs in various matrices have advanced, though specific protocols for this compound are less common due to its obsolete status.

Modern Multi-Residue Analysis

Contemporary analytical methods are designed to detect multiple pesticide residues simultaneously in complex matrices [6] [7].

  • Multiplug Filtration Clean-up (m-PFC): This method utilizes multi-walled carbon nanotubes as a purification material, effectively removing interfering substances like pigments, organic acids, and sugars [7].
  • Gas Chromatography (GC) Detection: Organophosphorus pesticides are typically analyzed using gas chromatography equipped with specific detectors [7].
Historical Toxicity Testing Protocols

The comparative toxicity data presented in this guide likely originated from standardized acute toxicity tests [3].

  • Oral LD₅₀ Determination: Rats are administered a single oral dose of the pesticide formulation, observed for 14 days, and mortality data is analyzed to calculate the median lethal dose.
  • Dermal LD₅₀ Determination: The pesticide is applied to shaved skin of rats for 24 hours, and systemic toxicity is observed.
  • Dietary Toxicity Studies: Rats are fed diets containing various concentrations of the pesticide for extended periods (e.g., 90 days).

Conclusion and Research Implications

This compound is a historically significant but now obsolete organophosphate insecticide with high acute toxicity and concerning environmental persistence. The comparative analysis reveals that organophosphorus pesticides are a chemically and toxicologically diverse class of compounds.

For modern research, the key implications are:

  • Compound-Specific Risk Assessment: Toxicity and clinical management cannot be extrapolated from one OP to another [4].
  • Mechanistic Studies are Critical: Understanding differential effects requires investigating non-cholinergic secondary targets [5].
  • Analytical Methods Exist: Modern multi-residue techniques can detect OPs, including obsolete ones like this compound, in various matrices for monitoring and research purposes [7].

References

Phenkapton ecological risk assessment compared to alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton Chemical & Toxicological Profile

The table below summarizes the key data available for this compound. Please note that "Methyl this compound" is a different compound with a distinct chemical structure [1] [2].

Property Details for this compound (CAS 2275-14-1)
IUPAC Name S-[[(2,5-Dichlorophenyl)thio]methyl] O,O-diethyl phosphorodithioate [3]
Molecular Formula C₁₁H₁₅Cl₂O₂PS₃ [3]
Molecular Weight 377.31 g/mol [3]
Use Classification Chemical pesticide, Insecticide, Acaricide [3]
Acute Oral LD₅₀ (Rat) 44 mg/kg [3]
Acute Dermal LD₅₀ (Rat) 652 mg/kg [3]
Toxic Effects Lacrimation, coma, hypermotility, diarrhea; Cholinesterase inhibitor [3]
Regulatory Status Not registered as a pesticide in the U.S. [1] Classified with Hazard Codes T (Toxic) and N (Dangerous for the environment) [3]

The Challenge in Comparative Risk Assessment

A direct comparison between this compound and current alternatives is not feasible for several key reasons:

  • Outdated Compound: this compound is not registered for use in the United States and appears primarily in historical context or as a reference standard [1]. Research and regulatory focus has shifted to newer classes of pesticides.
  • Lack of Comparative Data: The available scientific literature provides detailed data on this compound's inherent properties [3] but does not contain modern comparative risk assessments that pit it against contemporary alternatives.
  • Focus on Modern Methods: Current research emphasizes Alternatives Assessment (AA) over traditional risk assessment. AA focuses on identifying chemicals with inherently safer hazard profiles from the outset, rather than managing risk through exposure controls [4]. This approach is more consistent with the principles of green chemistry.

A Framework for Comparing Pesticides

For researchers, a modern comparison would likely use an Alternatives Assessment framework. The diagram below outlines the general workflow for such an assessment.

Start Define Assessment Goal A Hazard Identification Start->A B Exposure Potential Analysis A->B C Performance Evaluation B->C D Lifecycle & Degradation Analysis C->D E Compare & Select Safer Alternative D->E End Decision & Implementation E->End

When applying this framework, key considerations include:

  • Human Health Hazards: Assess acute and chronic toxicity endpoints (e.g., neurotoxicity, carcinogenicity). Organophosphates like this compound are known cholinesterase inhibitors [3] [1].
  • Environmental Hazards: Evaluate toxicity to non-target organisms (e.g., fish, bees, earthworms) and environmental fate (persistence, bioaccumulation) [5] [6].
  • Transformation Products: A critical step is to assess not just the parent pesticide, but also its environmental degradation products. These products can sometimes be more toxic or persistent than the original compound [5].

Research Recommendations

To proceed with your comparison guide, I suggest the following actions:

  • Explore Modern Alternatives: Investigate newer pesticide classes (e.g., neonicotinoids, pyrethroids, biopesticides) that have replaced older organophosphates like this compound in many applications.
  • Utilize Alternatives Assessment Tools: Look into frameworks such as the GreenScreen for Safer Chemicals or the EPA's Safer Choice Criteria, which are designed specifically for comparing chemical hazards.
  • Investigate Specific Use Cases: A meaningful comparison depends heavily on the specific agricultural pest and crop. Focusing on a particular use case will yield more practical and relevant results.

References

Proposed Framework for a Detection Method Validation Guide

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data on Phenkapton is unavailable, your guide could be structured around established validation principles, adapted for a specific compound. Here is a potential outline:

  • Introduction: Define the purpose of the guide and introduce this compound, noting its status as a chemical of concern (you may need to consult other sources for its specific properties and regulatory status).
  • Overview of Detection Technologies: Compare the main categories of detection methods. The table below summarizes technologies discussed in the search results for pathogen detection, which can be analogously applied to chemical detection [1] [2].
Technology Category Examples Key Principles Typical Throughput Relative Cost
Culture-Based Membrane filtration, Selective media Grows target organism on nutrient media; considered a "gold standard" for viability [2]. Low (days) Low
Immunoassays ELISA (Enzyme-Linked Immunosorbent Assay) Detects antigens using antibody-antigen binding [2]. Medium (hours) Medium
Molecular-Based PCR, qPCR, LAMP, Microarrays Amplifies and detects specific DNA/RNA sequences [1] [3] [2]. High (hours) Medium to High
Biosensors Various electrochemical/optical sensors Uses a biological recognition element coupled to a transducer for signal generation [2]. Very High (minutes to hours) Varies widely
  • Core Validation Parameters: The guide should experimentally evaluate the methods against the following standardized performance metrics, drawing from concepts in analytical chemistry and microbiology method validation [4] [2]:
    • Sensitivity and Specificity: Ability to correctly identify true positives and true negatives.
    • Limit of Detection (LOD) and Quantification (LOQ): The lowest amount that can be detected or reliably measured.
    • Precision and Accuracy: Repeatability of results and their closeness to the true value.
    • Robustness and Ruggedness: Reliability under varying conditions (e.g., different operators, equipment).

Experimental Workflow for Method Validation

The following diagram illustrates a generalized, logical workflow for validating any detection method, from initial setup to final acceptance. This workflow integrates the core parameters mentioned above.

Method Validation Workflow Start Define Method Objective and Validation Criteria A Develop/Select Protocol Start->A B Prepare Samples (Spiked Controls, Blanks) A->B C Run Preliminary Tests (Determine Rough LOD/LOQ) B->C D Formal Validation Experiments C->D E1 Specificity & Selectivity (Check for cross-reactivity) D->E1 E2 Sensitivity & Linearity (Establish LOD/LOQ & dynamic range) D->E2 E3 Precision & Accuracy (Repeatability & recovery studies) D->E3 F Data Analysis & Performance Assessment E1->F E2->F E3->F G Method Meets Acceptance Criteria? F->G G->A No H Method Validated and Documented G->H Yes

How to Proceed Without Specific Data

To create the objective comparison guide you need, consider the following steps:

  • Consult Specialized Databases: Search for this compound in regulatory and chemical databases, such as those from the EPA (e.g., the List of Extremely Hazardous Substances [5]) or the European Chemicals Agency (ECHA).
  • Review Analytical Chemistry Literature: Use scholarly databases like PubMed, Scopus, or American Chemical Society (ACS) publications. Search for terms like "this compound analysis," "organophosphorus pesticide detection," or "chromatography of this compound."
  • Establish Your Own Experimental Data: If existing literature is scarce, your guide can be based on original research. You would need to:
    • Acquire a pure standard of this compound.
    • Select alternative detection methods to compare (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), immunoassays, or sensors).
    • Design and run experiments to test each method against the core validation parameters outlined above.
    • Summarize the quantitative results in structured tables for a clear, objective comparison.

References

Phenkapton acetylcholinesterase inhibition compared to other OPs

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton at a Glance

This compound is an organophosphate (OP) compound with the molecular formula C₁₁H₁₅Cl₂O₂PS₃ [1]. The primary toxicological data available is from acute exposure studies in animals, summarized in the table below.

Test Subject Route of Exposure Dose (LD₅₀) Key Observed Effects
Rat [1] Oral 44 mg/kg Lacrimation, coma, gastrointestinal hypermotility, diarrhea
Rat [1] Dermal 652 mg/kg Lethal (specific effects not detailed)
Mouse [1] Oral 220 mg/kg Lethal (specific effects not detailed)
Chicken [1] Oral 5 g/kg (LDLo) Spastic paralysis, somnolence

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The toxicity of all organophosphates, including this compound, originates from their shared mechanism of action: the irreversible inhibition of acetylcholinesterase (AChE) [2] [3]. The following diagram illustrates the process of synaptic transmission disruption and the specific action of OPs at the enzyme's active site.

G cluster_normal Normal Cholinergic Transmission cluster_op Organophosphate (OP) Inhibition AChRelease Nerve Impulse Triggers ACh Release Synapse Synaptic Cleft AChRelease->Synapse ACh OPEntry OP Enters System Receptor ACh Binds to Postsynaptic Receptors Synapse->Receptor ACh Binding Signal Signal Transmission Receptor->Signal Overstim Synapse Overstimulation (Cholinergic Crisis) AChE Acetylcholinesterase (AChE) Hydrolyzes ACh AChE->Synapse Termination AChE_OP AChE Active Site OPEntry->AChE_OP OP Molecule Serine Serine Residue AChE_OP->Serine Inhibition Irreversible Phosphorylation Serine->Inhibition Nucleophilic Attack AChBuildUp ACh Accumulation Inhibition->AChBuildUp No ACh Hydrolysis AChBuildUp->Overstim

This irreversible inhibition occurs in a two-step process: a fast, reversible phosphorylation followed by a slow, stable complex formation that deactivates the enzyme [2]. The time-dependent irreversible inhibition can be described by the equation:

[ \ln \frac{E}{E_0} = \frac{k_3t}{1 + \frac{K_I}{I}} ]

Where (E) is the remaining enzyme activity, (E_0) is the initial enzyme activity, (t) is time, (k_3) is the reaction rate, (K_I) is the dissociation constant, and (I) is the inhibitor concentration [2].

Established Experimental Protocols for AChE Inhibition

For researchers investigating AChE inhibition, several well-established in vitro assays are available. The following table summarizes two common colorimetric methods.

Assay Method Key Reagent/Detection Basic Principle Considerations
Ellman's Method [4] [5] DTNB (Ellman's reagent) Enzyme hydrolyzes acetylthiocholine; thiocholine product reacts with DTNB to form yellow 2-nitro-5-thiobenzoate, measurable at 412 nm. The gold standard; adaptable to microplate format for high-throughput screening [4].
TLC-Bioautography [4] Fast Blue B salt Enzyme activity visualized directly on a TLC plate; inhibitors appear as clear zones on a colored background. Useful for rapid screening of complex mixtures, like plant extracts [4].

Important Note on Protocols: The solvent Dimethyl Sulfoxide (DMSO), commonly used for compound dissolution, can itself act as a competitive inhibitor of AChE, potentially interfering with results. Its concentration must be carefully controlled and reported [4].

Research Gaps and Future Directions

A full comparison guide is constrained by the available data. Key gaps include:

  • Lack of Comparative Potency Data: While this compound's acute LD₅₀ is known, its inhibitory potency (e.g., IC₅₀ value) against AChE is not available in the search results. This makes direct comparison with other OPs (like parathion, malathion, or sarin) based on enzyme affinity impossible.
  • Aging Kinetics: The "aging" rate, where the phosphorylated enzyme becomes resistant to reactivation, is a critical parameter for toxicity and antidote efficacy, but this data for this compound is not present.
  • Structural Activity Relationship (SAR): A deep SAR analysis explaining how this compound's specific structure (e.g., the 2,5-dichlorophenylthio group) influences its binding to the AChE active site compared to other OPs is beyond the scope of the found literature.

For a robust comparison, you would need to consult specialized toxicological databases or primary literature providing side-by-side kinetic data for a range of organophosphates.

References

correlating Phenkapton lab results with field studies

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton: Chemical Properties & Regulatory Status

The table below summarizes key information about this compound, an organophosphate insecticide and acaricide [1].

Property Description
CAS RN 2275-14-1 [1]
IUPAC Name S-2,5-dichlorophenylthiomethyl O,O-diethyl phosphorodithioate [1]
Chemical Formula C₁₁H₁₅Cl₂O₂PS₃ [1]
Pesticide Type Obsolete insecticide and acaricide [1]
Mode of Action Acetylcholinesterase (AChE) inhibitor [1]
Example Applications Fruit, vegetables, cotton, ornamentals [1]
Regulatory Status (EU) Not approved [1]
Water Solubility 0.044 mg/L at 20°C (Low) [1]
Log P 5.84 (High) [1]
Mammalian Acute Oral LD₅₀ 44 mg/kg (High toxicity) [1]
Environmental Fate Classified as a "forever chemical" due to high bioaccumulation potential (Log P >=5) and high aquatic toxicity [1].

Challenges in Finding Lab-to-Field Correlations

The search for specific studies linking this compound's lab data to field observations yielded no direct results. The following reasons likely explain this data gap:

  • Obsolete Status: this compound is considered an obsolete pesticide, with its phase-out beginning in the 1990s [1]. Research interest and regulatory requirements for such in-depth environmental fate studies for obsolete chemicals are very low.
  • Lack of Standardized Data: While regulatory frameworks like the NAFTA Guidance for Terrestrial Field Dissipation Studies exist to bridge this very gap [2], there is no indication that such modern, comprehensive studies were conducted for this compound before it was phased out.

A Framework for Lab-to-Field Assessment

Although specific data for this compound is unavailable, regulatory bodies have established a robust conceptual methodology for correlating lab and field data. The following diagram illustrates this general workflow for designing a terrestrial field dissipation study, which tests hypotheses generated from laboratory data [2].

cluster_lab Laboratory Studies & Data cluster_hypothesis Conceptual Model & Hypothesis cluster_field Field Study Design & Modules cluster_refine Analysis & Refinement lab1 Physicochemical Properties (e.g., Solubility, Log P) hyp Prediction of Significant Dissipation Pathways lab1->hyp lab2 Laboratory Fate Studies (e.g., Degradation, Leaching) lab2->hyp lab3 Formulation Type & Use Pattern lab3->hyp field1 Basic Modules: Soil Transformation, Leaching hyp->field1 field2 Additional Modules: Volatilization, Runoff, Plant Uptake hyp->field2 refine Compare Field Results with Lab Predictions field1->refine field2->refine refine->hyp Refines Hypothesis

This conceptual model ensures that field studies are targeted and designed to answer the fundamental question for risk assessors: "Where did the pesticide go when applied in the field?" [2]. The process involves:

  • Developing a Working Hypothesis: Based on laboratory data, scientists predict which dissipation pathways (e.g., soil degradation, leaching, runoff) will be significant for the pesticide in a field environment [2].
  • Designing Modular Field Studies: The field study is designed with specific "modules" to measure each predicted significant pathway. Basic modules almost always include soil transformation and leaching, while additional modules for volatility or runoff are added if lab data suggests they are relevant [2].
  • Testing and Refining the Hypothesis: The data collected from the field modules is used to test the initial hypothesis. This confirms which laboratory-derived parameters are reliable predictors of field behavior and which require refinement for a more accurate environmental risk assessment [2].

How to Proceed Further

Given the data limitations, your options for further research include:

  • Investigate Transformation Products: The environmental risk of obsolete pesticides can persist through their transformation products. One study notes that such products can sometimes exhibit greater biotoxicity and environmental persistence than the parent compound [3]. Research on the degradation pathways of this compound could be a fruitful alternative.
  • Explore Historical Archives: Scientific databases might contain older, non-digitized research from the 1970s or 1980s. Searching through the archives of manufacturers like Ciba-Geigy (a historical supplier of this compound) [1] or regulatory bodies might uncover the foundational studies.

References

Phenkapton bioaccumulation potential compared to organochlorines

Author: Smolecule Technical Support Team. Date: February 2026

How Bioaccumulation Potential is Assessed

Bioaccumulation potential is typically quantified using several key indicators. The following table summarizes the main metrics used in environmental risk assessments.

Metric Description Typical Thresholds for Concern
Bioconcentration Factor (BCF) Ratio of a chemical's concentration in an organism to its concentration in the surrounding water (from aqueous exposure) [1]. BCF > 2,000 is considered bioaccumulative [1].
Bioaccumulation Factor (BAF) Ratio of a chemical's concentration in an organism to its concentration in the environment, considering all exposure routes (water, food, sediment) [2] [3]. Similar to BCF; values greater than 1 indicate accumulation [2].
Bioaccumulation Index (BAI) A newer metric that measures the relative increase in an element's concentration in an organism from its initial level, useful for laboratory studies [2]. Positive values indicate accumulation; negative values indicate dilution [2].
Octanol-Water Partition Coefficient (Log KOW) A predictive measure of a chemical's hydrophobicity. Higher values suggest a greater tendency to move from water into fatty tissues [1]. Log KOW > 4.5 is often used as a screening cutoff for potential bioaccumulation [1].

The experimental determination of these factors, particularly the BCF, often follows standardized guidelines. The diagram below outlines the general workflow for a fish bioaccumulation study, which is a common model for assessment.

Start Start: Test Guideline (e.g., OECD 305) ExpDesign Experimental Design Start->ExpDesign ExpSetup Exposure Phase • Organisms (e.g., fish) exposed to chemical in water or diet • Maintained under controlled conditions for a defined period ExpDesign->ExpSetup Sampling Sampling Phase • Measure chemical concentration in water/diet (Cw) • Measure chemical concentration in organism (Cf) at termination ExpSetup->Sampling Calculation Calculation BCF = Cf / Cw Sampling->Calculation End End: BCF Classification Calculation->End

Why Specific Data on Phenkapton is Scarce

The lack of information on this compound in the current search can be attributed to a few key reasons:

  • Historical Context: Organochlorine pesticides like DDT, HCH, and dieldrin were produced and used on a massive scale globally [4] [5]. Their widespread application and severe environmental impacts led to extensive research. This compound appears to have been a less prominent compound.
  • Research Focus: Much of the contemporary scientific literature on persistent organic pollutants (POPs) has shifted focus to other classes of chemicals, such as per- and polyfluoroalkyl substances (PFAS) [3], though monitoring of legacy organochlorines in the environment continues [6].

References

Phenkapton degradation kinetics versus other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Phenkapton Properties and Regulatory Status

This compound is an obsolete organophosphate insecticide and acaricide. Its key characteristics are summarized in the table below [1].

Property Value / Description
Pesticide Type Insecticide, Acaricide
Chemical Group Organophosphate, Organothiophosphate
Mode of Action Acetylcholinesterase (AChE) inhibitor
Water Solubility (at 20 °C, pH 7) 0.044 mg/L (Low)
Octanol-Water Partition Coefficient (Log P) 5.84 (High)
Status Considered obsolete; not approved in the EU
Primary Environmental Concern Classified as a "Forever chemical" due to high bioaccumulation potential (BCF >2000) and high aquatic toxicity

Framework for Pesticide Degradation Kinetics

While specific half-life data (DT₅₀) for this compound is missing, regulatory bodies use standard kinetic models to characterize pesticide degradation. The following table outlines the key equations used by the US EPA [2].

Model Name Equation Application Notes
Single First-Order (SFO) Ct = C₀e^(-kt) Most common; assumes constant degradation rate. DT₅₀ = ln(2)/k [2].
Double First-Order in Parallel (DFOP) Ct = C₀g e^(-k₁t) + C₀(1-g)e^(-k₂t) Used when degradation occurs at two distinct rates (e.g., fast initial, slow long-term) [2].
Nth-Order or Indeterminate Order Rate Equation (IORE) C = [C₀^(1-N) - (1-N)k_IORE t]^(1/(1-N)) Offers more flexibility than SFO for complex degradation patterns [2].

Experimental Protocol for Degradation Studies

The following diagram illustrates a generalized workflow for studying pesticide degradation kinetics in soil, based on a study investigating the herbicide MCPA [3].

Key steps and methodologies from the experimental workflow include:

  • Soil Preparation and Treatment: Soil is sieved, homogenized, and spiked with the pesticide at environmentally relevant concentrations, which is critical as degradation kinetics can differ at high vs. low concentrations [3].
  • Chemical Analysis: Quantifying pesticide dissipation using techniques like HPLC-MS/MS, which can detect residues in complex plant matrices with high sensitivity and specificity [4].
  • Advanced Biomolecular Techniques: Tracking the abundance and expression of microbial degradation genes (e.g., tfdA for MCPA) via quantitative real-time PCR (qPCR) provides mechanistic insight into biodegradation [3].

Research Recommendations

Given the lack of direct comparative data on this compound, here are suggested paths for further research:

  • Explore Analogues: Study the degradation of other obsolete organophosphate pesticides with similar properties (high Log P, low water solubility) to infer this compound's likely behavior.
  • Experimental Focus: Conduct new laboratory studies using the outlined protocols, paying close attention to the formation of degradation products and their ecotoxicity.

References

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XLogP3

6

UNII

CNR73N2K09

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2275-14-1

Wikipedia

Phenkapton

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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